Synthesis and Analytical Validation of 2-(2-Ethoxyethoxy)propanoic Acid: A Technical Guide
Introduction & Chemical Rationale 2-(2-Ethoxyethoxy)propanoic acid (CAS 1016779-46-6)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug development and materials science[2]. Struct...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
2-(2-Ethoxyethoxy)propanoic acid (CAS 1016779-46-6)[1] is a highly versatile, bifunctional building block utilized extensively in modern drug development and materials science[2]. Structurally, it consists of a propanoic acid core substituted at the α-position with a 2-ethoxyethoxy group. This short-chain PEGylated architecture makes it an ideal hydrophilic linker for Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and prodrug formulations, where modulating aqueous solubility and pharmacokinetic profiles is paramount.
Synthesizing this compound requires a highly controlled etherification process to prevent competing elimination reactions and ensure high yields of the target α-alkoxy carboxylic acid.
Mechanistic Strategy & Retrosynthetic Analysis
The most robust and scalable method for synthesizing α-alkoxy carboxylic acids is the Williamson ether synthesis , followed by base-catalyzed ester saponification[3].
Causality of Experimental Choices:
Electrophile Selection: Ethyl 2-bromopropionate is chosen over the corresponding chloro-derivative due to the superior leaving-group ability of the bromide ion. The adjacent electron-withdrawing ester group increases the electrophilicity of the α-carbon, making it highly susceptible to an
SN2
attack by the alkoxide[4].
Nucleophile Generation: 2-Ethoxyethanol (Cellosolve) is deprotonated using sodium hydride (NaH). NaH is preferred over weaker bases (like
K2CO3
) because it drives the alkoxide formation to completion irreversibly, releasing hydrogen gas and preventing equilibrium-driven side reactions.
Solvent System: Anhydrous tetrahydrofuran (THF) is utilized as the aprotic solvent. THF effectively solvates the sodium cation, thereby maximizing the nucleophilicity of the ethoxyethoxide anion.
Retrosynthetic pathway and reaction mechanism for 2-(2-ethoxyethoxy)propanoic acid.
Quantitative Data Summary
The following table outlines the optimized stoichiometry for a 100 mmol bench-scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Function
2-Ethoxyethanol
90.12
1.0
9.01 g (9.7 mL)
Nucleophile Precursor
Sodium Hydride (60%)
24.00
1.2
4.80 g
Irreversible Base
Ethyl 2-bromopropionate
181.03
1.1
19.91 g (14.2 mL)
Electrophile
Tetrahydrofuran (THF)
72.11
-
150 mL
Aprotic Solvent
Sodium Hydroxide (2M)
40.00
2.0
100 mL
Saponification Base
Experimental Workflows & Protocols
The synthesis is divided into two primary stages: the formation of the intermediate ester, and its subsequent hydrolysis to the free acid.
Step-by-step experimental workflow for synthesis and isolation.
Step 1: Synthesis of Ethyl 2-(2-ethoxyethoxy)propanoate
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet to ensure strictly anhydrous conditions.
Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 4.80 g, 1.2 eq) in anhydrous THF (150 mL) and cool to 0 °C using an ice bath. Add 2-ethoxyethanol (9.7 mL, 1.0 eq) dropwise over 30 minutes. Note: The evolution of
H2
gas will be observed. Stir for an additional 1 hour at room temperature to ensure complete alkoxide formation.
SN2
Alkylation: Re-cool the mixture to 0 °C. Add ethyl 2-bromopropionate (14.2 mL, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The slow addition controls the exotherm and minimizes the formation of elimination byproducts.
Workup: Quench the reaction carefully with saturated aqueous
NH4Cl
(50 mL) to destroy any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Saponification to 2-(2-ethoxyethoxy)propanoic acid
Hydrolysis: Dissolve the crude ethyl 2-(2-ethoxyethoxy)propanoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH (100 mL). Causality: Ethanol acts as a co-solvent to homogenize the biphasic mixture, allowing hydroxide ions to attack the carbonyl carbon efficiently. Reflux the mixture at 80 °C for 4 hours.
Organic Wash: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Wash the remaining basic aqueous layer with diethyl ether (50 mL) to remove unreacted organic impurities and mineral oil carryover from the NaH.
Isolation: Acidify the aqueous layer to pH 2 using 6M HCl. The target carboxylic acid will become protonated and lipophilic. Extract the acidified aqueous phase with Dichloromethane (DCM) (3 x 75 mL).
Purification: Dry the combined DCM layers over
MgSO4
, filter, and evaporate to afford pure 2-(2-ethoxyethoxy)propanoic acid as a viscous, pale-yellow oil.
Analytical Validation (Self-Validating System)
To guarantee the trustworthiness of the protocol, the isolated product must be validated against the following expected spectroscopic parameters:
LC-MS (ESI-): Calculated for
C7H14O4
is 162.09; expected
[M−H]−
m/z signal at 161.08.
References
NextSDS. "2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
ACS Publications. "Perfectly Alternating Copolymer of Lactic Acid and Ethylene Oxide as a Plasticizing Agent for Polylactide." Macromolecules. Available at:[Link]
An In-Depth Technical Guide to 2-(2-Ethoxyethoxy)propanoic Acid: Synthesis, Characterization, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern pharmaceutical sciences, the rational design of molecules that can modulate the properties of active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern pharmaceutical sciences, the rational design of molecules that can modulate the properties of active pharmaceutical ingredients (APIs) is of paramount importance. Among these, linker molecules and building blocks play a crucial role in the development of advanced drug delivery systems and novel therapeutic entities. 2-(2-Ethoxyethoxy)propanoic acid, with its unique combination of a hydrophilic ether chain and a reactive carboxylic acid moiety, presents itself as a valuable, yet not widely documented, chemical entity. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of 2-(2-ethoxyethoxy)propanoic acid, covering its synthesis, physicochemical properties, analytical characterization, and potential applications in drug development, thereby empowering researchers to leverage its potential in their scientific endeavors.
Introduction to 2-(2-Ethoxyethoxy)propanoic Acid
2-(2-Ethoxyethoxy)propanoic acid, identified by the CAS number 1016779-46-6 , is a carboxylic acid characterized by a short ethylene glycol ether chain.[1] This structure imparts a desirable balance of hydrophilicity and lipophilicity, a key consideration in the design of molecules for biological applications. The presence of the terminal carboxylic acid provides a versatile handle for conjugation to other molecules, such as APIs, targeting ligands, or carrier polymers.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(2-ethoxyethoxy)propanoic acid is classified with the following hazards:
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: H335 - May cause respiratory irritation.[1]
Due diligence and appropriate personal protective equipment are essential when handling this compound.
Synthesis of 2-(2-Ethoxyethoxy)propanoic Acid: A Rational Approach
A robust and scalable synthesis is fundamental for the practical application of any chemical building block. Based on fundamental principles of organic chemistry, a two-step synthesis route starting from commercially available precursors is proposed. This method leverages the well-established Williamson ether synthesis followed by ester hydrolysis.
Theoretical Foundation: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3][4] It proceeds via an S(N)2 reaction between an alkoxide and a primary alkyl halide.[2][3][4] For the synthesis of the target molecule, this involves the reaction of the alkoxide of 2-ethoxyethanol with an ester of 2-bromopropanoic acid. The subsequent hydrolysis of the resulting ester will yield the desired carboxylic acid.[5][6]
Figure 1: Proposed two-step synthesis workflow for 2-(2-ethoxyethoxy)propanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-ethoxyethoxy)propanoate
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add 2-ethoxyethanol (1.0 equivalent) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 2-ethoxyethoxide.
SN2 Reaction: Cool the reaction mixture back to 0 °C. Add ethyl 2-bromopropionate (1.05 equivalents) dropwise. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure ethyl 2-(2-ethoxyethoxy)propanoate.
Step 2: Hydrolysis to 2-(2-Ethoxyethoxy)propanoic Acid
Saponification: Dissolve the ethyl 2-(2-ethoxyethoxy)propanoate (1.0 equivalent) in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
Isolation of the Carboxylic Acid: After complete hydrolysis, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid. The carboxylic acid may precipitate out or can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x).
Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(2-ethoxyethoxy)propanoic acid. The final product can be further purified by recrystallization if necessary.
Application in Drug Development: A Versatile Linker
The structural features of 2-(2-ethoxyethoxy)propanoic acid make it an attractive candidate for use as a linker in various drug development strategies. Propionic acid and its derivatives are recognized as valuable chemical building blocks in the synthesis of pharmaceuticals.[7]
Role in Drug Conjugates
The field of drug conjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the design of the linker that connects the targeting moiety to the payload.[8][9] An ideal linker should be stable in circulation but allow for the efficient release of the payload at the target site. The ethoxypropanoic acid moiety has been incorporated into linkers for PROTACs.[10]
The hydrophilic nature of the ethoxy chain in 2-(2-ethoxyethoxy)propanoic acid can improve the solubility and pharmacokinetic properties of hydrophobic drug molecules.[11] The propanoic acid group provides a convenient point of attachment for amines or hydroxyls on a drug or targeting ligand via amide or ester bond formation, respectively.
Figure 2: Conceptual diagram illustrating the role of 2-(2-ethoxyethoxy)propanoic acid as a linker in a drug conjugate.
Analytical Characterization
Robust analytical methods are crucial for the quality control of 2-(2-ethoxyethoxy)propanoic acid and for its quantification in biological matrices during preclinical and clinical studies.
Chromatographic Methods
Given its polarity and potential for analysis in biological samples, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable analytical techniques.
4.1.1. GC-MS Analysis (with Derivatization)
Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization is often employed to improve their chromatographic properties.[12][13][14]
Proposed GC-MS Protocol:
Sample Preparation (Derivatization):
To an aliquot of the sample (e.g., in an organic solvent or a dried extract from a biological matrix), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid to its corresponding silyl ester.
GC-MS Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
Injection: Splitless or split injection, depending on the concentration.
Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.
MS Detection: Electron ionization (EI) with scanning mode for identification or selected ion monitoring (SIM) for quantification.
Figure 3: Workflow for the GC-MS analysis of 2-(2-ethoxyethoxy)propanoic acid.
4.1.2. LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of small molecules in complex matrices, often without the need for derivatization.[15][16][17][18][19]
Proposed LC-MS/MS Protocol:
Sample Preparation:
For biological samples (e.g., plasma, urine), a protein precipitation step with a cold organic solvent (e.g., acetonitrile) followed by centrifugation is typically sufficient.
The supernatant can be diluted with the mobile phase before injection.
LC-MS/MS Conditions:
Column: A reversed-phase C18 column is a suitable starting point.
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation of the analyte.
Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for detecting the deprotonated carboxylic acid.
MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion would be the [M-H]
−
ion, and characteristic product ions would be monitored.
Parameter
GC-MS with Derivatization
LC-MS/MS
Sample Preparation
Derivatization required
Minimal (protein precipitation)
Throughput
Lower
Higher
Sensitivity
Good
Excellent
Selectivity
Good
Excellent (with MS/MS)
Instrumentation
Widely available
Increasingly common
Conclusion and Future Perspectives
2-(2-Ethoxyethoxy)propanoic acid is a promising building block for researchers in drug development. Its straightforward synthesis from readily available starting materials, combined with its favorable physicochemical properties, makes it an attractive tool for constructing more complex pharmaceutical agents. The ability to act as a hydrophilic linker opens up possibilities for improving the drug-like properties of new chemical entities. The analytical methods outlined in this guide provide a solid foundation for its characterization and quantification. As the demand for sophisticated drug delivery systems and novel therapeutic modalities continues to grow, the utility of well-defined and versatile building blocks like 2-(2-ethoxyethoxy)propanoic acid is poised to become increasingly significant. Further research into its applications in areas such as targeted drug delivery, PROTACs, and other advanced therapeutic platforms is warranted and encouraged.
References
NextSDS. 2-(2-ethoxyethoxy)
Chemistry Steps. Williamson Ether Synthesis. Published November 13, 2022.
Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
Wikipedia. Williamson ether synthesis. Accessed March 21, 2026.
DC Chemicals.
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Accessed March 21, 2026.
Creative Proteomics. LC-MS Quantification of Short-Chain Fatty Acids in Serum. Accessed March 21, 2026.
Chambers, A. G., et al. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS One. 2019.
Singh, Y., et al. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules. 2021.
Beck, A., et al. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. 2017.
Dama, M., et al. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. 2022.
Al-Waiz, M., et al. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry. 2021.
Chan, K. H., et al. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. 2003.
Conilh, L., et al. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. 2022.
WuXi AppTec. Drug Conjugate Linkers and Their Effects on Drug Properties. Published August 10, 2023.
ResearchGate. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Published October 2025.
NINGBO INNO PHARMCHEM CO.,LTD.
Moldoveanu, S. C., & David, V. Derivatization Methods in GC and GC/MS. IntechOpen. 2018.
Zaikin, V. G., & Polyakova, V. M. Acids: Derivatization for GC Analysis.
Alfa Chemistry. CAS 7737-40-8 Propanoic acid,2-ethoxy-,ethyl ester. Accessed March 21, 2026.
Chemguide. Hydrolysing esters. Accessed March 21, 2026.
Open Library Publishing Platform. 25.6 Reactions of Esters – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Accessed March 21, 2026.
An In-depth Technical Guide to the NMR Analysis of 2-(2-ethoxyethoxy)propanoic acid Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the NMR Analysis of 2-(2-ethoxyethoxy)propanoic acid
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound, atomic-level insights into molecular structure, connectivity, and dynamics.[1][2] For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide presents a comprehensive, field-proven methodology for the complete NMR analysis of 2-(2-ethoxyethoxy)propanoic acid, a molecule featuring ether and carboxylic acid functionalities that present unique spectral characteristics.
This document moves beyond a simple recitation of data, delving into the causality behind the analytical choices. We will explore not only the interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra but also the strategic application of two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, which are the workhorses of modern structure elucidation.[1][3] The protocols and interpretations herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 2-(2-ethoxyethoxy)propanoic acid are systematically labeled as shown in the diagram below. This labeling convention will be used throughout the guide.
Caption: Labeled structure of 2-(2-ethoxyethoxy)propanoic acid.
Part 1: One-Dimensional (1D) NMR Analysis
1D NMR provides the foundational data for any structural elucidation, offering critical information on the chemical environment, quantity, and neighboring protons for each unique nucleus in the molecule.[2]
¹H NMR Spectrum: Predicted Analysis
The ¹H NMR spectrum gives a wealth of information through three key parameters: chemical shift (δ), integration, and multiplicity (splitting pattern).[4]
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton. Protons near electronegative atoms like oxygen are "deshielded" and appear at a higher chemical shift (further downfield).[5][6]
Integration: The area under each signal is proportional to the number of protons it represents.[4]
Multiplicity: The splitting of a signal into multiple lines is caused by the influence of neighboring, non-equivalent protons (J-coupling). The pattern is described by the "n+1 rule," where 'n' is the number of adjacent non-equivalent protons.[4]
Based on the structure, we can predict the following signals for 2-(2-ethoxyethoxy)propanoic acid:
Proton(s) (Label)
Predicted δ (ppm)
Integration
Predicted Multiplicity
Rationale
H11 (-COOH )
10.0 - 12.0
1H
Broad Singlet (s)
The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[7][8] This signal will disappear upon exchange with D₂O.[9]
H7 (-O-CH (CH₃)-)
~4.1
1H
Quartet (q)
This methine proton is deshielded by two adjacent oxygen atoms (O6 and the carbonyl group via C9). It is split by the three H8 protons (n=3), resulting in a quartet (3+1=4).
H5 (-CH₂-CH₂ -O-)
~3.7
2H
Triplet (t)
These methylene protons are adjacent to an oxygen (O6) and the C4 methylene group. They are expected to appear as a triplet due to coupling with the two H4 protons.
H4 (-O-CH₂ -CH₂-)
~3.6
2H
Triplet (t)
These methylene protons are adjacent to an oxygen (O3) and the C5 methylene group. They are expected to appear as a triplet due to coupling with the two H5 protons.
H2 (-CH₂ -O-)
~3.5
2H
Quartet (q)
These methylene protons are adjacent to an oxygen atom (O3) and are split by the three H1 protons (n=3), resulting in a quartet (3+1=4). Protons on a carbon next to an ether oxygen typically absorb in the 3.4-4.5 δ range.[6]
H8 (-CH(CH₃ )-)
~1.4
3H
Doublet (d)
This methyl group is adjacent to the C7 methine. It is split by the single H7 proton (n=1), resulting in a doublet (1+1=2).
H1 (CH₃-CH₂-)
~1.2
3H
Triplet (t)
This terminal methyl group is the most shielded. It is split by the two H2 protons (n=2), resulting in a triplet (2+1=3). Alkyl chain protons typically appear near 1 ppm.[5]
¹³C NMR Spectrum: Predicted Analysis
The ¹³C NMR spectrum identifies the number of unique carbon environments in a molecule.[10] For 2-(2-ethoxyethoxy)propanoic acid, seven distinct signals are expected. The chemical shift is primarily influenced by the electronegativity of attached atoms.
Carbon (Label)
Predicted δ (ppm)
Rationale
C9 ( C =O)
170 - 180
The carboxyl carbon is the most deshielded due to the double bond to one oxygen and a single bond to another.[7]
C7 (-O-C H(CH₃)-)
75 - 85
This carbon is bonded to two oxygen atoms (O6 and indirectly to O10/O11), causing a significant downfield shift.
C5 (-CH₂-C H₂-O-)
~71
An ether carbon, shifted downfield. Carbons in ethers typically absorb in the 50-80 δ range.[6]
C4 (-O-C H₂-CH₂-)
~70
An ether carbon, similar to C5 but in a slightly different environment.
C2 (-C H₂-O-)
~67
An ether carbon, shifted downfield by the adjacent oxygen.
C8 (-CH(C H₃)-)
~18
Standard alkyl carbon chemical shift.
C1 ( C H₃-CH₂-)
~15
The terminal, most shielded alkyl carbon.
Part 2: Two-Dimensional (2D) NMR for Unambiguous Assignment
While 1D NMR provides a strong foundation, complex molecules or those with overlapping signals require 2D NMR for definitive structural confirmation.[1][3] 2D experiments reveal correlations between nuclei, allowing us to piece together the molecular framework with certainty.
Experimental Workflow: A Validating System
A robust NMR analysis follows a logical progression, where each step confirms the last.
Caption: Standard workflow for NMR-based structure elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][12] Cross-peaks appear between signals of coupled protons, revealing direct bonding relationships within proton spin systems.
Expected Key COSY Correlations:
H1 ↔ H2: Connects the terminal methyl and adjacent methylene of the ethoxy group.
H4 ↔ H5: Establishes the connectivity of the two methylene groups in the central ether linkage.
H7 ↔ H8: Confirms the relationship between the methine and methyl group of the propanoic acid backbone.
Caption: Key expected ¹H-¹H COSY correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H coupling).[13][14] This is the most reliable method for assigning carbon signals. Each CH, CH₂, and CH₃ group will produce one cross-peak, correlating its proton chemical shift with its carbon chemical shift. Quaternary carbons (like C9) will not appear in an HSQC spectrum.
Expected HSQC Correlations:
Proton Signal (δ)
Correlated Carbon Signal (δ)
Assignment
~4.1 (H7)
75 - 85
C7-H7
~3.7 (H5)
~71
C5-H5
~3.6 (H4)
~70
C4-H4
~3.5 (H2)
~67
C2-H2
~1.4 (H8)
~18
C8-H8
~1.2 (H1)
~15
C1-H1
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful for assembling the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range coupling).[12][13] This allows for the connection of the individual spin systems identified by COSY.
Expected Key HMBC Correlations for Structural Assembly:
H2 (δ ~3.5) → C4 (δ ~70): This crucial 3-bond correlation across the ether oxygen (O3) links the ethoxy group to the central ether chain.
H5 (δ ~3.7) → C7 (δ 75-85): This 3-bond correlation across the ether oxygen (O6) connects the central ether chain to the propanoic acid moiety.
H7 (δ ~4.1) → C9 (δ 170-180): A 2-bond correlation confirming the attachment of the methine to the carboxyl group.
H8 (δ ~1.4) → C9 (δ 170-180): A 3-bond correlation also supporting the propanoic acid structure.
H8 (δ ~1.4) → C7 (δ 75-85): A 2-bond correlation, complementing the COSY and HSQC data.
Part 3: Experimental Protocols
Scientific integrity demands reproducible and well-documented methods. The following section provides a standardized protocol for the NMR analysis of 2-(2-ethoxyethoxy)propanoic acid.
Sample Preparation
Mass Measurement: Accurately weigh approximately 5-10 mg of the 2-(2-ethoxyethoxy)propanoic acid sample.
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties for moderately polar organic molecules.[9] Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[15]
Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[9][10]
Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is completely dissolved, ensuring a homogenous solution.
NMR Data Acquisition
The following are typical acquisition parameters on a 400 MHz or 500 MHz spectrometer.
¹H NMR:
Number of Scans (ns): 8-16
Relaxation Delay (d1): 1-2 seconds
Acquisition Time (at): 3-4 seconds
Spectral Width (sw): ~16 ppm
¹³C NMR:
Number of Scans (ns): 1024-4096 (¹³C is less sensitive)
Optimize spectral widths in both dimensions to cover all relevant signals.
Data Processing
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier transform.
Phasing: Manually or automatically phase the spectra to achieve a flat baseline with pure absorption peaks.
Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum using the TMS signal (0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]
Peak Picking and Integration: Identify all peaks and integrate the ¹H spectrum. Set the integration of a well-resolved signal from a known number of protons (e.g., the H1 triplet to 3) to calibrate the relative integrals for the remaining signals.
Conclusion
The structural elucidation of 2-(2-ethoxyethoxy)propanoic acid is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By first predicting the spectral features based on established chemical principles and then confirming connectivity through COSY, HSQC, and HMBC experiments, a scientist can achieve an unambiguous and defensible structural assignment. This guide provides the technical framework and expert insights necessary to perform this analysis with the highest degree of scientific rigor, ensuring data integrity for research, development, and quality control applications.
References
The Evolving Landscape of NMR Structural Elucid
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.
2-(2-ethoxyethoxy)
How does 2D NMR help to elucidate chemical structure? (2021).
Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry.
Atomic Diffusion Models for Small Molecule Structure Elucidation
How to read NMR spectra
Spectroscopy of Ethers. (2024).
Carboxylic Acid Spectroscopy.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2023). ACD/Labs.
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
1H NMR spectrum : r/chemhelp. (2020). Reddit.
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.
2次元NMR法による構造解析. (2022). カネカテクノリサーチ.
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
2-(2-ethoxyethoxy)propanoic acid mass spectrometry data
Title: Comprehensive Mass Spectrometry Profiling of 2-(2-Ethoxyethoxy)propanoic Acid: A Technical Guide for Structural Elucidation and Quantification Executive Summary & Physicochemical Context 2-(2-Ethoxyethoxy)propanoi...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Mass Spectrometry Profiling of 2-(2-Ethoxyethoxy)propanoic Acid: A Technical Guide for Structural Elucidation and Quantification
Executive Summary & Physicochemical Context
2-(2-Ethoxyethoxy)propanoic acid (C₇H₁₄O₄, Monoisotopic Mass: 162.0892 Da) is a highly polar, aliphatic ether carboxylic acid. In modern drug development and materials science, compounds of this class frequently appear as synthetic intermediates, specialized linker moieties, or degradation products of ethoxylated excipients[1].
Accurate mass spectrometry (MS) characterization of this molecule is critical due to its structural similarity to numerous isobaric compounds (e.g., dipropylene glycol monomethyl ether isomers). As a Senior Application Scientist, I approach the analysis of this molecule by exploiting its two defining functional groups: the terminal carboxylic acid, which dictates our ionization strategy, and the ether linkages, which govern our collision-induced dissociation (CID) fragmentation pathways.
Ionization Dynamics: The Causality of ESI(-) Selection
To achieve sub-nanogram sensitivity, the ionization strategy must be tailored to the analyte's pKa. The propanoic acid moiety has an estimated pKa of ~4.5.
Electrospray Ionization Negative Mode (ESI-): This is the gold standard for this molecule. By buffering the liquid chromatography (LC) mobile phase to a pH of ~6.5–7.5 (using ammonium acetate), we force >99% of the molecules into their carboxylate anion form ([M-H]⁻) before they even reach the electrospray capillary. This pre-ionization in the liquid phase drastically reduces the energy barrier for gas-phase ion generation, minimizing in-source fragmentation and maximizing the precursor ion yield at m/z 161.0814.
Alternative Ionization (ESI+): While ESI+ can generate [M+H]⁺ (m/z 163.0965) and sodium adducts [M+Na]⁺ (m/z 185.0784), the ionization efficiency is significantly lower because the ether oxygens are poor proton acceptors compared to the proton-donating capability of the acid group. Furthermore, sodium adducts are notoriously difficult to fragment in the collision cell, leading to poor MS/MS sensitivity.
Understanding the gas-phase dissociation of ether carboxylic acids is essential for structural confirmation. While heavily studied in perfluorinated analogues[2], the aliphatic ether carboxylic acids follow analogous, predictable cleavage rules under low-energy CID (15–25 eV).
Table 1: Diagnostic Product Ions for 2-(2-Ethoxyethoxy)propanoic Acid (ESI-)
Ion Type
Formula
Exact Mass (m/z)
Mass Error Tolerance
Neutral Loss
Mechanism
Precursor
[C₇H₁₃O₄]⁻
161.0814
< 5 ppm
N/A
Deprotonation
Product 1
[C₆H₁₃O₂]⁻
117.0916
< 5 ppm
44.00 Da (CO₂)
Decarboxylation
Product 2
[C₃H₃O₂]⁻
71.0133
< 5 ppm
90.07 Da (C₄H₁₀O₂)
Cleavage of internal ether bond
Product 3
[C₅H₉O₄]⁻
133.0501
< 5 ppm
28.03 Da (C₂H₄)
Terminal ethyl cleavage
Mechanistic Causality:
Decarboxylation (-44 Da): The lowest energy pathway. The carboxylate anion readily ejects CO₂, leaving a stable alkoxide or carbanion. This is the primary diagnostic peak for confirming the presence of the free acid.
Ether Cleavage (-90 Da): The inductive effects of the ether oxygens weaken the adjacent C-C and C-O bonds. Cleavage at the chiral center of the propanoic backbone results in the neutral loss of 2-ethoxyethanol, yielding an acrylate-like fragment at m/z 71.0133.
To ensure data integrity, the following workflow is designed as a self-validating system . Every step includes an internal check to prevent false positives and correct for matrix suppression, a common issue when extracting organic acids from complex matrices like aerosols or biological fluids[3].
Step-by-Step Methodology:
Sample Preparation (Isotope Dilution):
Action: Spike samples with 10 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C₄-labeled analogue) prior to any extraction.
Causality: This corrects for recovery losses during extraction and ion suppression in the ESI source. If the absolute area of the internal standard drops by >50% compared to a neat solvent injection, the system flags a severe matrix effect requiring sample dilution.
Chromatographic Separation (UHPLC):
Column: C18 or Hydrophilic Interaction Liquid Chromatography (HILIC). Given the high polarity of the ether acid, a modified C18 with polar retention capabilities (e.g., Waters T3) is preferred.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Why? Buffers the acid into its ionized state.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (Q-TOF or Orbitrap):
Polarity: Negative (ESI-).
Capillary Voltage: 2.5 kV (kept relatively low to prevent electrical discharge in the negative mode).
Collision Energy (CE): Ramped from 15 to 25 eV to capture both the fragile decarboxylation event and the higher-energy ether cleavages simultaneously.
System Suitability Testing (SST):
Before acquiring data, run a solvent blank. The system must show a signal-to-noise ratio (S/N) of < 3 for the m/z 161.0814 channel. This validates the absence of column carryover.
Fig 2. Self-validating UHPLC-HRMS/MS workflow for ether acid quantification.
Data Interpretation & Troubleshooting
When analyzing the resulting spectra, analysts must be vigilant regarding in-source fragmentation . Because ether carboxylic acids can be thermally labile, excessively high desolvation temperatures in the ESI source (>400°C) may cause the molecule to decarboxylate before entering the first quadrupole.
Troubleshooting Indicator: If you observe an intense peak at m/z 117.0916 in the full scan MS1 spectrum (prior to the collision cell), lower the source temperature and capillary voltage. The goal is to preserve the intact [M-H]⁻ precursor for MS/MS isolation, ensuring that the structural elucidation relies on controlled, measurable gas-phase kinetics rather than chaotic source degradation.
References
Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening
Source: Environmental Science & Technology (ACS Publications)
URL:[Link]
Characterizing an Extractive Electrospray Ionization (EESI) Source for the Online Mass Spectrometry Analysis of Organic Aerosols
Source: Environmental Science & Technology (ACS Publications)
URL:[Link]
Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry
Source: Brazilian Journal of Analytical Chemistry (BrJAC)
URL:[Link]
The Dual Paradigm of Ethoxyethoxy Functional Groups: From Synthetic Protection to Pharmacokinetic Optimization
Executive Summary In advanced organic synthesis and drug discovery, the term "ethoxyethoxy" refers to two distinct but equally critical structural motifs: the 1-ethoxyethyl (EE) group and the 2-ethoxyethoxy group. While...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug discovery, the term "ethoxyethoxy" refers to two distinct but equally critical structural motifs: the 1-ethoxyethyl (EE) group and the 2-ethoxyethoxy group. While they share identical atomic compositions in their core ether framework, their applications diverge entirely based on their connectivity. The 1-ethoxyethyl group is a cornerstone acetal protecting group utilized for its mild cleavage kinetics in complex total synthesis. Conversely, the 2-ethoxyethoxy moiety functions as a discrete, short-chain PEG-like appendage in medicinal chemistry, strategically grafted onto hydrophobic lead compounds to optimize aqueous solubility and oral bioavailability without the steric penalty of full PEGylation.
This whitepaper provides an in-depth technical analysis of both functional groups, exploring the historical context of their discovery, the causality behind their utilization, and self-validating protocols for their implementation.
Part I: The 1-Ethoxyethyl (EE) Protecting Group in Synthetic Chemistry
Historical Context and Mechanistic Causality
The evolution of alcohol and phenol protection has historically relied heavily on the tetrahydropyranyl (THP) and methoxymethyl (MOM) groups 1. However, THP ethers require relatively harsh acidic conditions for deprotection and generate non-volatile byproducts that complicate purification. The discovery and popularization of the 1-ethoxyethyl (EE) group provided a highly efficient alternative 2.
Why choose the EE group?
The causality lies in its acetal structure (
−CH(CH3)OCH2CH3
). Formed via the acid-catalyzed addition of an alcohol to ethyl vinyl ether (EVE), the EE group is significantly more labile than THP or MOM ethers. It can be cleaved using very dilute acids (e.g., 10% acetic acid or catalytic pyridinium p-toluenesulfonate in ethanol), preserving orthogonal acid-sensitive groups like silyl ethers [[3]](). Furthermore, its cleavage byproducts—acetaldehyde and ethanol—are highly volatile and easily removed in vacuo, eliminating the need for complex chromatographic workups. The EE group has also proven invaluable in stabilizing highly reactive opioid derivatives, enabling harsh synthetic transformations that would otherwise degrade the parent scaffold [[4]]().
Workflow and lifecycle of the 1-Ethoxyethyl (EE) protecting group.
Self-Validating Protocol: Synthesis and Cleavage of 1-Ethoxyethyl Ethers
To ensure scientific integrity, the following protocol incorporates in-line analytical validation steps, preventing downstream failures.
Step 1: Protection
Setup: Dissolve the target alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction to 0 °C under an inert atmosphere.
Reagent Addition: Add ethyl vinyl ether (3.0 equiv), followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Causality note: PPTS is chosen over p-TsOH because its milder acidity prevents the runaway cationic polymerization of EVE.
In-Process Control (IPC): Stir for 2 hours, allowing the reaction to warm to room temperature. Validation: Analyze via Thin Layer Chromatography (TLC). The EE-protected product will lack hydrogen-bonding capability, appearing as a higher
Rf
(less polar) spot compared to the starting alcohol.
Workup & Final Validation: Quench with saturated aqueous
NaHCO3
, extract with DCM, and concentrate. Validation:1H
NMR must show a characteristic acetal methine quartet at
∼
4.7 ppm and a new methyl doublet at
∼
1.3 ppm.
Step 2: Deprotection
Setup: Dissolve the EE-protected compound in a mixture of THF/Acetic Acid/Water (4:4:1).
Execution & IPC: Stir at room temperature for 4-6 hours. Validation: Monitor via TLC for the reappearance of the lower
Rf
alcohol spot.
Workup: Neutralize carefully with saturated
NaHCO3
, extract with ethyl acetate, and evaporate. The volatile byproducts (ethanol, acetaldehyde) are removed during concentration.
Quantitative Data: Protecting Group Comparison
Protecting Group
Reagents Required
Cleavage Conditions
Byproduct Volatility
Orthogonal Stability
MOM (Methoxymethyl)
MOM-Cl, NaH
Strong Acid (e.g., 6M HCl)
Low (Formaldehyde derivatives)
High (Stable to strong bases)
THP (Tetrahydropyranyl)
DHP, p-TsOH
Moderate Acid (e.g., p-TsOH/MeOH)
Low (5-Hydroxypentanal)
High
EE (1-Ethoxyethyl)
EVE, PPTS
Mild Acid (e.g., 10% AcOH)
High (Acetaldehyde + Ethanol)
High
Part II: The 2-Ethoxyethoxy Moiety in Medicinal Chemistry & Drug Delivery
Overcoming the "Brick Dust" Problem
Modern high-throughput screening frequently yields highly potent but extremely lipophilic lead compounds. These molecules suffer from poor aqueous solubility and low oral bioavailability. While attaching large Polyethylene Glycol (PEG) chains is a standard solution for biologics, it drastically reduces the membrane permeability of small molecules.
The 2-ethoxyethoxy group (
−O−CH2−CH2−O−CH2−CH3
) emerged as a precise, discrete pharmacokinetic modifier. By grafting this short-chain ether onto a drug scaffold, medicinal chemists can finely tune the physicochemical properties of the molecule.
Pharmacokinetic Causality:
The oxygen atoms in the 2-ethoxyethoxy chain act as potent hydrogen-bond acceptors, significantly lowering the desolvation energy required for the drug to dissolve in aqueous gastrointestinal fluids. Simultaneously, the terminal ethyl group caps the moiety with a lipophilic tail, ensuring the molecule retains a sufficient partition coefficient (LogP) to passively diffuse across lipid bilayers [[5]]().
A prime example of this is the discovery of DS96432529 , an orally active bone anabolic agent. Researchers optimized a thieno[2,3-b]pyridine core by introducing a 3-[(2-ethoxyethoxy)methyl]piperidin-1-yl group. This specific functionalization yielded the best pharmacokinetic profile and highest in vivo efficacy by balancing polar surface area with membrane permeability 5, 6.
Furthermore, the free alcohol form, 2-(2-ethoxyethoxy)ethanol (often known as Transcutol or Carbitol), is a highly effective, physiologically compatible co-solvent. It is utilized to solubilize recalcitrant, practically insoluble anticancer drugs like Ibrutinib for formulation development [](), []().
Pharmacokinetic optimization pathway utilizing the 2-ethoxyethoxy moiety.
Quantitative Data: Physicochemical Impact of 2-Ethoxyethoxy Integration
Compound / Matrix
Modification
Aqueous Solubility
Membrane Permeability
Clinical Utility
Standard Lead
None (Alkyl chain)
<1μg/mL
High
Poor oral bioavailability
DS96432529
2-Ethoxyethoxy grafted
High
Maintained
Potent, orally active bone anabolic agent
Ibrutinib
Pure Water
1.43×10−7
(Mole fraction)
N/A
Practically insoluble
Ibrutinib
2-(2-Ethoxyethoxy)ethanol
2.67×10−2
(Mole fraction)
N/A
Freely soluble, stabilized formulation
Part III: Bridging the Gap in Advanced Polymer Science
The utility of ethoxyethoxy groups extends beyond small molecules into advanced materials. In polymer chemistry, the direct anionic polymerization of 4-hydroxystyrene is impossible due to the acidic nature of the phenolic proton, which quenches the anionic initiator.
To circumvent this, researchers synthesize poly(4-(1-ethoxyethoxy)styrene) via living anionic polymerization under high vacuum. The EE group perfectly masks the acidic proton during polymerization. Post-polymerization, the EE group is cleaved under mild acidic conditions to yield well-defined, narrow molecular weight distribution poly(4-hydroxystyrene) (PHS), a critical component in modern photoresists and pH-responsive smart materials 7.
Application Note: Advanced Utilization of 2-(2-Ethoxyethoxy)propanoic Acid in Bioconjugation and Targeted Protein Degradation
Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, self-validating protocols, and structural optimization using short-chain PEG derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Focus: Mechanistic causality, self-validating protocols, and structural optimization using short-chain PEG derivatives.
Chemical Profile & Mechanistic Advantages
2-(2-ethoxyethoxy)propanoic acid (CAS 1016779-46-6) is a highly specialized, short-chain PEG-like derivative (C₇H₁₄O₄, MW: 162.19 Da)[1]. Structurally, it consists of a terminal ethyl ether cap, a diethylene glycol core, and a reactive propanoic acid moiety[2].
In modern biotechnology, the shift from high-molecular-weight PEGylation (e.g., PEG2000 or PEG5000) to "micro-PEGylation" using discrete, short-chain acids is driven by the need to balance pharmacokinetics with target affinity[3]. The mechanistic advantages of this specific molecule include:
Mono-functional Capping: The terminal ethyl ether is chemically inert under physiological conditions, preventing unwanted cross-linking and ensuring predictable 1:1 stoichiometry during conjugation[4].
Hydration Layer Optimization: The ethoxyethoxy core coordinates with water molecules to form a dense hydration shell. Unlike long-chain PEGs that adopt a sparse "mushroom" conformation leaving surface voids, short-chain PEGs form a tight "brush" conformation that effectively passivates surfaces against non-specific protein adsorption[5].
Reduced Steric Bulk: It provides the solubility benefits of PEGylation without the massive steric hindrance that often severely reduces the endosomal uptake or receptor binding affinity of therapeutic peptides[3].
Application I: Micro-PEGylation of Therapeutic Peptides
Concept & Causality
Traditional PEGylation of peptides (e.g., TLR7 ligands or antimicrobial peptides) often leads to a drastic reduction in agonistic potency. This occurs because massive PEG chains inhibit cellular uptake and sterically block the peptide from fitting into its target receptor pocket[3]. By utilizing 2-(2-ethoxyethoxy)propanoic acid, researchers can execute micro-PEGylation. The addition of this compact 144.16 Da moiety to surface lysines or the N-terminus sufficiently masks hydrophobic patches to prevent aggregation and proteolysis, while remaining small enough to permit unhindered receptor engagement.
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5
Step-by-Step Methodology:
Activation: Dissolve 2-(2-ethoxyethoxy)propanoic acid (10 eq relative to peptide) in Activation Buffer. Add EDC·HCl (20 eq) and Sulfo-NHS (25 eq).
Causality: The acidic pH (6.0) is critical here; it maximizes the half-life of the highly reactive O-acylisourea intermediate, allowing efficient conversion to the more stable, amine-reactive Sulfo-NHS ester.
Incubation: Stir the activation reaction at room temperature for 15 minutes.
Conjugation: Add the target peptide dissolved in Conjugation Buffer. Adjust the final pH to 7.2–7.5.
Causality: At pH 7.5, the primary amines on the peptide are sufficiently deprotonated (acting as nucleophiles) to attack the NHS ester, forming a stable amide bond.
Reaction & Quenching: Stir for 2 hours at room temperature. Quench unreacted NHS esters by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes.
Self-Validating System (LC-MS Checkpoint):
To validate the protocol, analyze the quenched mixture via LC-MS.
Success Indicator: You must observe a precise mass shift of +144.16 Da per conjugation site (162.19 Da [linker] - 18.02 Da [H₂O lost during amide formation]).
Failure Diagnostics: If the starting peptide mass remains unchanged but the NHS-ester is consumed, hydrolysis of the NHS-ester outcompeted aminolysis. This definitively indicates that the conjugation pH was either too low (amines remained protonated and non-nucleophilic) or too high (rapid base-catalyzed NHS hydrolysis occurred). Adjust the buffer strictly to pH 7.4 and repeat.
Workflow for the micro-PEGylation of therapeutic peptides using EDC/NHS activation.
Application II: PROTAC Linker Engineering
Concept & Causality
Proteolysis Targeting Chimeras (PROTACs) rely on a linker to connect an E3 ligase-recruiting ligand to a protein-of-interest (POI) ligand. The physicochemical properties of this linker dictate the formation of the productive ternary complex. 2-(2-ethoxyethoxy)propanoic acid serves as an ideal rigid-yet-flexible short linker. The ether oxygens hydrogen-bond with the aqueous solvent, preventing the PROTAC from collapsing into a lipophilic ball (hydrophobic collapse), thereby keeping the two warheads optimally spaced for target degradation.
Protocol 2: HATU-Mediated Amide Coupling for PROTAC Synthesis
This protocol details the non-aqueous attachment of the linker to an amine-bearing target ligand.
Preparation: In an oven-dried flask purged with N₂, dissolve 2-(2-ethoxyethoxy)propanoic acid and HATU in anhydrous DMF.
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate attack on HATU without competing as a nucleophile against the amine ligand.
Ligand Addition: Add the amine-functionalized POI ligand. Stir at room temperature for 2 hours.
Self-Validating System (TLC/LC-MS Checkpoint):
Success Indicator: TLC (DCM:MeOH 9:1) shows the disappearance of the starting amine and the emergence of a new, less polar spot.
Failure Diagnostics: Analyze via LC-MS. If you observe the mass of the intermediate activated ester (Ligand + HATU adduct) but no final product formation, it proves that steric hindrance at the amine site is preventing nucleophilic attack. Corrective Action: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) to act as an acyl transfer catalyst, which bypasses the steric block by forming a highly reactive, unhindered acylpyridinium intermediate.
Application III: Nanoparticle Surface Passivation
Concept & Causality
When designing Lipid Nanoparticles (LNPs) or Gold Nanoparticles (AuNPs), surface passivation is required to evade the mononuclear phagocyte system. While large PEGs (e.g., PEG2000) are standard, they often trigger anti-PEG antibody responses and leave surface voids due to their "mushroom" folding dynamics[5]. Modifying nanoparticle surfaces with 2-(2-ethoxyethoxy)propanoic acid creates a dense, low-molecular-weight "brush" layer. This micro-PEGylation provides sufficient hydrophilicity to repel opsonizing proteins while minimizing the immunogenic footprint.
Mechanism of micro-PEGylation enhancing peptide stability while preserving receptor binding.
Quantitative Data Summary
The following table summarizes the comparative advantages of utilizing 2-(2-ethoxyethoxy)propanoic acid versus traditional macro-PEGylation strategies in biotherapeutics.
Application Note: Engineering Stealth Drug Delivery Systems Using 2-(2-ethoxyethoxy)propanoic Acid
Scientific Rationale: The Case for Discrete Mini-PEGylation The advent of PEGylation fundamentally transformed nanomedicine by providing a hydrophilic steric barrier that prolongs the systemic circulation of drug carrier...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale: The Case for Discrete Mini-PEGylation
The advent of PEGylation fundamentally transformed nanomedicine by providing a hydrophilic steric barrier that prolongs the systemic circulation of drug carriers[1]. By masking the surface of nanoparticles, poly(ethylene glycol) (PEG) prevents the adsorption of opsonin proteins, thereby allowing the carrier to evade clearance by the reticuloendothelial system (RES) and accumulate in target tissues via the enhanced permeability and retention (EPR) effect[2].
However, traditional polymeric PEGs are synthesized via uncontrolled polymerization, resulting in highly polydisperse mixtures[3]. This polydispersity complicates analytical characterization, introduces batch-to-batch variability, and can trigger unwanted anti-PEG immune responses[4][5].
To overcome these limitations, 2-(2-ethoxyethoxy)propanoic acid (a discrete "mini-PEG" linker) is utilized. As a monodisperse molecule with an exact molecular weight, it provides the hydrophilic benefits of PEGylation without the steric bulk that often impedes cellular internalization at the target site[6][7]. Its terminal carboxylic acid serves as a highly reactive handle for bioconjugation, while its ethyl-capped terminus prevents unwanted hydrogen bonding or oxidation[8].
Table 1: Physicochemical Profile of 2-(2-ethoxyethoxy)propanoic acid
Property
Value
Experimental & Clinical Causality
CAS Number
1016779-46-6
Ensures precise sourcing of the exact discrete PEG species.
Molecular Weight
162.18 g/mol
Low MW minimizes steric hindrance, preserving the bioactivity of conjugated APIs.
Chemical Formula
C7H14O4
Provides a highly hydrophilic, oxygen-rich backbone for aqueous solubility.
Terminal Group 1
Ethyl Ether (-CH2CH3)
Acts as an inert cap, preventing terminal oxidation and unwanted cross-reactivity.
Terminal Group 2
Carboxylic Acid (-COOH)
Enables highly efficient EDC/NHS or HATU amide coupling to aminated carriers.
Dispersity (Đ)
1.0 (Monodisperse)
Eliminates batch-to-batch variability seen in traditional polymeric PEGs[3].
Mechanistic Pathway & Conjugation Workflow
The following diagram illustrates the logical progression from chemical activation to the biological fate of the resulting stealth nanoparticle.
Figure 1: Workflow and biological fate of mini-PEGylated stealth nanoparticles.
Experimental Protocol: Surface Mini-PEGylation of Aminated Nanoparticles
This protocol details the covalent attachment of 2-(2-ethoxyethoxy)propanoic acid to amine-functionalized nanoparticles (e.g., PLGA-NH2, Chitosan, or aminated Silica) using zero-length crosslinkers (EDC/NHS)[9][10].
Phase 1: Carboxyl Activation
Step 1.1: Dissolve 10 mg of 2-(2-ethoxyethoxy)propanoic acid in 1 mL of 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid). Adjust the pH to 5.5.
Step 1.2: Add 1.5 molar equivalents of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 molar equivalents of Sulfo-NHS (N-hydroxysulfosuccinimide) to the solution. Incubate at room temperature for 15 minutes under continuous stirring.
Causality: MES buffer is strictly required because it lacks primary amines that would compete in the reaction. A pH of 5.5 is critical; the initial formation of the O-acylisourea intermediate by EDC is acid-catalyzed. At higher pH levels, the hydrolysis of EDC outpaces the formation of the intermediate[11]. Sulfo-NHS is utilized over standard NHS to preserve the aqueous solubility of the activated complex[9].
Phase 2: Amide Conjugation
Step 2.1: Rapidly adjust the pH of the activated solution to 7.4 using a concentrated 10X PBS (Phosphate-Buffered Saline) solution.
Step 2.2: Immediately add the aminated nanoparticles (suspended in PBS) to the activated mini-PEG solution. Ensure the molar ratio of activated linker to surface amines is at least 10:1 to achieve dense surface coverage.
Step 2.3: Incubate the mixture for 2 hours at room temperature under gentle orbital shaking.
Causality: The reaction environment must be shifted to a slightly basic pH (7.2–7.5). At this pH, the primary amines on the nanoparticle surface are deprotonated (existing in their free base form), making them potent nucleophiles capable of attacking the NHS-ester to form a stable amide bond[12][13].
Phase 3: Quenching and Purification
Step 3.1: Add a 50 mM final concentration of Glycine or Ethanolamine to the reaction mixture. Incubate for 15 minutes.
Step 3.2: Purify the conjugated nanoparticles via tangential flow filtration (TFF) or dialysis (using a membrane with a Molecular Weight Cut-Off appropriate for the nanoparticle size) against distilled water for 24 hours.
Causality: Unreacted NHS-esters can cause unwanted cross-linking in downstream biological assays or storage. Glycine provides an abundance of primary amines to rapidly consume residual reactive groups, effectively halting the reaction and creating a self-validating endpoint that ensures batch-to-batch consistency.
Analytical Validation & Quality Control
To ensure the protocol operates as a self-validating system, the following analytical checks must be performed post-purification:
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter before and after conjugation. Successful mini-PEGylation will result in a slight, uniform increase in particle size (typically 2–5 nm) without inducing aggregation (Polydispersity Index should remain < 0.2)[10].
Zeta Potential Analysis: Aminated nanoparticles typically exhibit a highly positive surface charge (e.g., +30 to +40 mV). Following covalent attachment of the neutral 2-(2-ethoxyethoxy)propanoic acid, the zeta potential should shift significantly toward neutrality (e.g., +5 to -5 mV) due to the masking of the cationic amines[10][14].
FTIR Spectroscopy: Lyophilize a small aliquot of the purified nanoparticles. The emergence of Amide I (C=O stretch at ~1650 cm⁻¹) and Amide II (N-H bend at ~1550 cm⁻¹) bands confirms the formation of covalent peptide-like linkages[11].
References
PEG Linker, Discrete PEG - BroadPharm.
Recent advances in stealth coating of nanoparticle drug delivery systems - PMC - NIH.
Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC - NIH.
Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting - PMC - NIH.
NHS-ester conjugated gold nanoparticles for spermine detection - RSC Publishing.
Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles - ResearchGate.
Discrete Polyethylene glycol Derivatives as a Potent Impetus for Next-Generation Biomedicines - ResearchGate.
EP1594440B1 - The selective and specific preparation of discrete peg compounds - Google Patents.
Stealth PEGylated chitosan polyelectrolyte complex nanoparticles as drug delivery carrier - ResearchGate.
Facile Surface Functionalization of Hydrophobic Magnetic Nanoparticles - American Chemical Society.
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH.
Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC - NIH.
Stealth Coating of Nanoparticles in Drug-Delivery Systems - MDPI.
Nanoparticle PEGylation for imaging and therapy - SciSpace.
Discrete Libraries of Amphiphilic Poly(ethylene glycol) Graft Copolymers - Journal of the American Chemical Society.
Application Notes and Protocols for 2-(2-ethoxyethoxy)propanoic acid as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive guide details the use of 2-(2-ethoxyethoxy)propanoic acid as a short-chain, hydrophil...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the use of 2-(2-ethoxyethoxy)propanoic acid as a short-chain, hydrophilic linker molecule in bioconjugation and surface modification applications. We provide a proposed synthesis protocol for the linker and detailed, step-by-step methodologies for its activation and subsequent conjugation to proteins and amine-functionalized surfaces. This document is designed to provide both the practical "how-to" and the scientific "why," equipping researchers with the knowledge to effectively utilize this versatile linker in their work. The protocols include insights into reaction optimization, characterization of conjugates, and troubleshooting, ensuring a self-validating system for reproducible results.
Introduction: The Role of Short-Chain PEG Linkers in Bioconjugation
The chemical linker is a critical component in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of biomaterials.[1] Short-chain polyethylene glycol (PEG) linkers have emerged as a versatile class of spacers, offering a unique combination of hydrophilicity, biocompatibility, and defined lengths.[1][2] These characteristics are crucial for improving the solubility and stability of bioconjugates, minimizing non-specific binding, and providing spatial separation between the conjugated molecules to preserve their biological activity.[2][3]
2-(2-ethoxyethoxy)propanoic acid is a short, flexible linker possessing a terminal carboxylic acid. This functional group allows for straightforward activation and covalent attachment to primary amines on biomolecules or surfaces through the formation of stable amide bonds. Its hydrophilic diethylene glycol backbone can enhance the aqueous solubility of modified molecules and reduce aggregation, which is often a challenge with hydrophobic payloads or surfaces.[3]
Physicochemical Properties of 2-(2-ethoxyethoxy)propanoic acid
A thorough understanding of the linker's properties is essential for its effective application.
Soluble in water and common organic solvents (e.g., DMF, DMSO)
-
Synthesis of 2-(2-ethoxyethoxy)propanoic acid
The following is a proposed protocol for the synthesis of 2-(2-ethoxyethoxy)propanoic acid based on the well-established Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[5]
Reaction Scheme
Protocol
Materials:
2-(2-Ethoxyethoxy)ethanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Ethyl 2-bromopropionate
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Diethyl ether
Magnesium sulfate (MgSO₄)
Standard laboratory glassware and magnetic stirrer
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Alkoxide Formation:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.
Carefully add sodium hydride (1.1 equivalents) to the THF with stirring.
Slowly add 2-(2-ethoxyethoxy)ethanol (1.0 equivalent) dropwise to the suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Ester Purification:
After the reaction is complete, cool the mixture to room temperature.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-ethoxyethoxy)propanoate.
Purify the crude ester by flash column chromatography on silica gel.
Saponification:
Dissolve the purified ester in a mixture of ethanol and water.
Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature overnight.
Monitor the hydrolysis by TLC until the starting ester is consumed.
Remove the ethanol under reduced pressure.
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
Acidify the aqueous layer to pH ~2 with dilute hydrochloric acid.
Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-ethoxyethoxy)propanoic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application: Protein Conjugation
The most common application for this linker is the covalent attachment to primary amines (e.g., lysine residues) on proteins. This is typically achieved through activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester.[8]
Workflow
Protocol: Two-Step EDC/NHS Protein Conjugation
This two-step protocol is preferred as it minimizes protein-protein cross-linking by activating the linker first before introducing the protein.[3][9]
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Desalting column (e.g., Sephadex G-25)
Procedure:
Linker Activation:
Dissolve 2-(2-ethoxyethoxy)propanoic acid in Activation Buffer.
Add a 2 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) over the linker.
Incubate for 15-30 minutes at room temperature. The activation of the carboxylic acid is most efficient at a slightly acidic pH.[3]
Protein Conjugation:
Equilibrate a desalting column with Coupling Buffer.
Pass the activated linker solution through the desalting column to remove excess EDC and NHS and to perform a buffer exchange into the Coupling Buffer.
Immediately add the activated linker solution to the protein solution in Coupling Buffer. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically.
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.[8]
Quenching and Purification:
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes.
Purify the protein-linker conjugate from excess linker and reaction byproducts using a desalting column or dialysis against PBS.
Application: Surface Modification
The carboxylic acid terminus of the linker can be used to functionalize amine-presenting surfaces, such as those modified with aminosilanes (e.g., APTES). This is valuable for creating biocompatible surfaces that resist non-specific protein adsorption or for the subsequent attachment of other biomolecules.[10]
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)
Washing solvents (e.g., ethanol, deionized water)
Procedure:
Surface Preparation: Ensure the amine-functionalized surface is clean and dry.
Linker Activation: In a separate vial, dissolve 2-(2-ethoxyethoxy)propanoic acid, EDC, and NHS in the anhydrous organic solvent. Add a non-nucleophilic base like TEA or DIPEA. Allow to react for 30 minutes at room temperature to form the NHS-activated linker.
Surface Reaction: Immerse the amine-functionalized substrate in the activated linker solution.
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Washing: Remove the substrate from the solution and wash thoroughly with the organic solvent, followed by ethanol and deionized water to remove unreacted linker and byproducts.
Drying: Dry the modified surface under a stream of nitrogen.
Characterization of Conjugates
Confirmation of successful conjugation and characterization of the product are crucial steps.
Technique
Purpose
Expected Outcome
SDS-PAGE
Assess increase in molecular weight of the protein after conjugation.
A shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein.
Reverse-Phase HPLC
Separate conjugated from unconjugated protein and assess purity. Can also provide information on the drug-to-antibody ratio (DAR) in ADCs.[1][4][11]
A shift in retention time for the conjugate due to the change in hydrophobicity.[11] For ADCs, multiple peaks may be observed corresponding to different DARs.[4]
Mass Spectrometry (MALDI-TOF or ESI-MS)
Determine the precise molecular weight of the conjugate and calculate the number of attached linkers.[8][12][13]
An increase in mass corresponding to the molecular weight of the attached linker(s).[12] A distribution of masses may be observed, indicating heterogeneity in the number of conjugated linkers.[8]
UV-Vis Spectroscopy
Quantify protein concentration and, if the attached molecule has a distinct chromophore, determine the degree of labeling.[8]
Changes in the absorbance spectrum if the conjugated molecule has a chromophore.[8]
X-ray Photoelectron Spectroscopy (XPS) or Contact Angle Measurement
Confirm successful surface modification.
For XPS, the appearance of new elemental signals corresponding to the linker. For contact angle, a change in the surface wettability.[14]
Troubleshooting
Problem
Possible Cause
Suggested Solution
Low Conjugation Efficiency
Inactive EDC/NHS (hydrolyzed)
Use fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture condensation.[9][15]
Incorrect pH for activation or conjugation
Ensure activation is performed at pH 5.0-6.0 and conjugation at pH 7.2-8.0.[3][15]
Competing nucleophiles in buffer (e.g., Tris, glycine)
Use non-amine containing buffers like MES and PBS for the respective steps.[15]
Protein Precipitation
High concentration of organic solvent (if linker is dissolved in DMSO/DMF)
Keep the final concentration of organic solvent low (<10%).
Excessive cross-linking
Use a two-step conjugation protocol. Optimize the linker-to-protein ratio.
Inconsistent Results
Variability in reagent quality or reaction conditions
Maintain consistent protocols and use fresh reagents.
Conclusion
2-(2-ethoxyethoxy)propanoic acid is a valuable tool for researchers in bioconjugation and biomaterial science. Its short, hydrophilic nature and terminal carboxylic acid provide a versatile handle for covalently modifying proteins and surfaces. By following the detailed protocols and understanding the principles outlined in these application notes, scientists can confidently employ this linker to develop novel therapeutics, diagnostics, and functionalized materials.
References
CellMosaic. C4 HPLC Analysis of Protein and Conjugate. (URL: [Link])
NextSDS. 2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information. (URL: [Link])
ACS Publications. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes | Bioconjugate Chemistry. (URL: [Link])
ResearchGate. Chemical conjugation scheme of short PEG chains to antisense... (URL: [Link])
CellMosaic. MALDI-TOF MS of ADC and Other Protein Conjugate. (URL: [Link])
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. (URL: [Link])
ResearchGate. Any advice on my protocol for NHS-EDC coupling on antibodies?. (URL: [Link])
RSC Publishing. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked. (URL: [Link])
ResearchGate. MALDI-TOF-Based Affinity Selection Mass Spectrometry for Automated Screening of Protein–Ligand Interactions at High Throughput | Request PDF. (URL: [Link])
Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (URL: [Link])
Cheméo. ethyl 2-acetoxypropanoate - Chemical & Physical Properties. (URL: [Link])
ResearchGate. Can anyone help me with a Williamson ether synthesis?. (URL: [Link])
PubMed. Simple coupling chemistry linking carboxyl-containing organic molecules to silicon oxide surfaces under acidic conditions. (URL: [Link])
MDPI. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. (URL: [Link])
MDPI. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. (URL: [Link])
Barrick Lab. General Conjugation Protocol. (URL: [Link])
MDPI. Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfactant Structures. (URL: [Link])
MDPI. Polyethylene Film Surface Modification via Benzoic Acid Grafting. (URL: [Link])
ResearchGate. (PDF) Surface Modification of Polyhydroxyalkanoates toward Enhancing Cell Compatibility and Antibacterial Activity. (URL: [Link])
2-(2-ethoxyethoxy)propanoic acid for bioconjugation techniques
Application Note: 2-(2-ethoxyethoxy)propanoic Acid as a Hydrophilic Modifier in Bioconjugation As bioconjugation strategies advance, the focus has shifted from merely linking molecules to precisely engineering the physic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2-(2-ethoxyethoxy)propanoic Acid as a Hydrophilic Modifier in Bioconjugation
As bioconjugation strategies advance, the focus has shifted from merely linking molecules to precisely engineering the physicochemical properties of the resulting conjugates. As a Senior Application Scientist, I have designed this technical guide to detail the utility of 2-(2-ethoxyethoxy)propanoic acid (CAS 1016779-46-6) . Rather than a simple procedural manual, this document explores the causality behind experimental design, ensuring that your conjugation workflows are logical, reproducible, and scientifically sound.
Mechanistic Rationale: The "Why" Behind Short PEG Capping
2-(2-ethoxyethoxy)propanoic acid is a monofunctional, ultra-short polyethylene glycol (PEG) derivative capped with an ethyl group. It features a single carboxylic acid moiety, making it an ideal "capping" agent for primary amines. Incorporating this molecule into your bioconjugation workflow serves three critical mechanistic functions:
LogP Reduction & Hydrophilic Shielding: Hydrophobic payloads (e.g., BODIPY or Indocyanine Green dyes) often induce aggregation when conjugated to monoclonal antibodies. The addition of short PEG linkers provides a localized hydration shell, significantly lowering the partition coefficient (LogP) of the payload and preventing non-covalent in vivo dissociation[1].
Charge Masking and pI Alteration: Primary amines on protein surfaces (lysine residues) or nanoparticle coatings carry a positive charge at physiological pH. Capping these amines with a PEG-acid converts them into neutral amide bonds. This masks surface charge, alters the isoelectric point (pI), and drastically reduces non-specific electrostatic interactions with negatively charged cell membranes[2].
Steric Precision: Unlike bulky mPEG-2000 or mPEG-5000 chains that can sterically hinder antibody-antigen binding sites, this ultra-short modifier (MW 162.19 Da) imparts hydrophilicity without compromising the biological activity or hydrodynamic radius of the target macromolecule[3].
Figure 1: Mechanistic impact of short PEG capping on conjugate properties.
Chemical & Physical Specifications
Before initiating any protocol, it is critical to understand the physical constraints of your reagents. The table below summarizes the core properties of 2-(2-ethoxyethoxy)propanoic acid.
Requires activation (e.g., NHS ester) to react with amines[5].
Solubility
Aqueous & Organic (DMF/DMSO)
Highly versatile; compatible with both aqueous and organic protocols.
Protocol A: Aqueous Surface Capping of Proteins/Nanoparticles
Objective: To mask primary amines on a protein or nanoparticle surface to improve colloidal stability and reduce non-specific binding.
Causality Check: We utilize a two-step EDC/Sulfo-NHS activation strategy. EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is added to convert it into a semi-stable Sulfo-NHS ester (half-life of ~1-2 hours at pH 7.0), allowing ample time for the slower nucleophilic attack by the target amines[5].
Step-by-Step Methodology:
Activation Buffer Preparation: Dissolve 2-(2-ethoxyethoxy)propanoic acid (10 mM) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Why MES? EDC is most efficient at slightly acidic pH; avoiding carboxyl- or amine-containing buffers (like Tris or PBS) prevents competitive side reactions.
Carboxylate Activation: Add EDC (20 mM) and Sulfo-NHS (50 mM) to the solution. Incubate at room temperature (RT) for 15–30 minutes with continuous stirring.
Quenching (Optional but Recommended): Add 2-mercaptoethanol (20 mM) to quench unreacted EDC. Note: Do not use amine-based quenchers (e.g., glycine) at this stage, as they will consume the newly formed NHS ester.
Conjugation: Adjust the pH of the activated solution to 7.2–7.5 using 1 M NaOH, or add the activated mixture directly to your target protein/nanoparticle suspended in Conjugation Buffer (1X PBS, pH 7.4). Why pH 7.4? Primary amines (pKa ~9.5) must be partially unprotonated to act as effective nucleophiles.
Incubation: React for 2 hours at RT or overnight at 4°C.
Purification: Remove excess reagents via size exclusion chromatography (SEC) or dialysis against 1X PBS.
Figure 2: Workflow for aqueous EDC/NHS activation and amine capping.
Protocol B: Organic Derivatization of Hydrophobic Payloads
Objective: To conjugate the PEG acid to an amine-containing hydrophobic small molecule (e.g., a fluorophore or drug) to decrease its LogP prior to downstream biological use.
Causality Check: For small-molecule synthesis, aqueous EDC chemistry is inefficient. Instead, we use HATU and DIPEA in an anhydrous organic solvent. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base, deprotonating the target amine to drive the reaction forward without participating in unwanted nucleophilic side reactions.
Step-by-Step Methodology:
Solvent Preparation: Dissolve 2-(2-ethoxyethoxy)propanoic acid (1.0 eq) in anhydrous DMF or DMSO. Ensure all glassware is oven-dried to prevent moisture-induced hydrolysis.
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
Activation: Add HATU (1.1 eq) to the mixture. The solution may undergo a slight color change. Stir for 10 minutes at RT to ensure complete formation of the active ester.
Payload Conjugation: Add the amine-bearing hydrophobic payload (0.9 eq) dissolved in a minimal volume of anhydrous DMF. Why 0.9 eq? Keeping the payload as the limiting reagent ensures maximum conversion and simplifies downstream purification.
Incubation: Stir the reaction under an inert atmosphere (Nitrogen or Argon) for 2–4 hours at RT. Monitor reaction completion via LC-MS or TLC.
Purification: Purify the resulting hydrophilic conjugate using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data Presentation: Expected Property Shifts
To validate the success of your bioconjugation, analytical characterization is required. The table below outlines the expected quantitative shifts in physical properties when successfully utilizing 2-(2-ethoxyethoxy)propanoic acid.
Analytical Metric
Pre-Modification (Bare Amine/Payload)
Post-Modification (PEG-Capped)
Analytical Method
Partition Coefficient (LogP)
High (e.g., > 3.0 for raw dyes)
Significantly Reduced (e.g., < 1.0)
RP-HPLC / Shake-flask method
Zeta Potential (Nanoparticles)
Highly Positive (+20 to +40 mV)
Near Neutral (-5 to +5 mV)
Dynamic Light Scattering (DLS)
Isoelectric Point (pI)
Basic (High pI)
Shifted to more acidic/neutral
Capillary Isoelectric Focusing
Aggregation Propensity
High (Visible precipitation in PBS)
Low (Stable solution in PBS)
UV-Vis Spectroscopy (Turbidity)
References
NextSDS. "2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information." NextSDS Substance Database.
Sano, K., et al. "Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes." Bioconjugate Chemistry - ACS Publications, 2013.
Turecek, P.L., et al. "PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs." Journal of Pharmaceutical Sciences, via Creative PEGWorks, 2016.
Application Notes & Protocols: 2-(2-Ethoxyethoxy)propanoic Acid as a Hydrophilic Spacer in Bioconjugation and Drug Design
Executive Summary & Rationale 2-(2-Ethoxyethoxy)propanoic acid (CAS: 1016779-46-6) is a specialized, monodisperse, short-chain polyethylene glycol (PEG) derivative. In modern drug development, particularly in the synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
2-(2-Ethoxyethoxy)propanoic acid (CAS: 1016779-46-6) is a specialized, monodisperse, short-chain polyethylene glycol (PEG) derivative. In modern drug development, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and bioconjugates, the selection of an appropriate hydrophilic spacer is critical. This molecule acts as a terminal modifier (capping agent) that modulates physicochemical properties without introducing the polydispersity or bulk associated with polymeric PEGs.
Propanoic Acid vs. Acetic Acid : The propanoic acid moiety offers superior coupling stability. Acetic acid derivatives are prone to unwanted cyclization or diketopiperazine-like side reactions during activation. The additional methylene group in propanoic acid relieves steric hindrance at the carbonyl carbon, significantly accelerating aminolysis [3].
The Ethoxy Terminus : Unlike a standard methoxy-PEG (mPEG), the terminal ethoxy group introduces a finely tuned micro-increase in lipophilicity. In PROTAC design, this subtle adjustment can enhance cell membrane permeability while the ether oxygens simultaneously maintain the hydration sphere required for aqueous solubility.
Absolute Capping : Lacking a terminal hydroxyl or amine, this molecule cannot self-polymerize. It acts as a definitive "cap," ensuring a 1:1 monodisperse conjugate.
Physicochemical Profile
To ensure reproducibility in your workflows, baseline physicochemical properties must be accounted for when calculating molar equivalents and selecting solvent systems [1].
Property
Specification
Chemical Name
2-(2-ethoxyethoxy)propanoic acid
CAS Number
1016779-46-6
Molecular Weight
162.18 g/mol
Molecular Formula
C₇H₁₄O₄
Appearance
Colorless to pale yellow liquid
Solubility Profile
Miscible in Water, DMF, DCM, DMSO, and Methanol
Primary Application
Amide bond formation (capping primary/secondary amines)
Mechanistic Visualization
Structural mechanism of 2-(2-ethoxyethoxy)propanoic acid as a functional spacer.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate built-in quality control steps to ensure that the causality of a failed reaction can be traced directly to a specific step (e.g., failed activation vs. failed coupling).
Target Audience : Medicinal chemists synthesizing small molecules, peptides, or PROTAC linkers.
Expertise Note : HATU is utilized here because it generates a highly reactive OAt-active ester. However, if the amine is introduced too late, the uronium salt can react directly with the amine to form a stable, unreactive guanidinium byproduct [2]. Therefore, precise timing during pre-activation is critical.
Step-by-Step Methodology :
Preparation : In an oven-dried flask under inert atmosphere (Argon/N₂), dissolve 2-(2-ethoxyethoxy)propanoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA deprotonates the carboxylic acid, preparing it for nucleophilic attack on the HATU reagent.
Pre-Activation : Add HATU (1.1 eq) in one portion. Stir at room temperature for exactly 2 to 3 minutes .
Validation Check: A color change to pale yellow indicates the formation of the OAt-active ester. Do not exceed 5 minutes of pre-activation.
Aminolysis (Coupling) : Add the target primary amine (0.95 eq, to ensure complete consumption of the valuable amine). Stir at room temperature for 1–4 hours.
Monitoring : Monitor the reaction via LC-MS. The target mass should reflect the combined MW minus 18 Da (loss of H₂O).
Work-up : Dilute with Ethyl Acetate, wash sequentially with 5% Citric Acid (removes excess DIPEA/amine), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄ and concentrate in vacuo.
Protocol B: Aqueous Bioconjugation (EDC/NHS)
Target Audience : Biologists and formulation scientists capping surface amines on proteins, antibodies, or nanoparticles.
Expertise Note : Aqueous coupling requires strict pH management. EDC activation is optimal at acidic pH, while aminolysis requires a slightly basic pH to ensure the target lysine residues are deprotonated (nucleophilic) [4].
Step-by-Step Methodology :
Activation Buffer : Dissolve 2-(2-ethoxyethoxy)propanoic acid (20 eq relative to target protein amines) in 0.1 M MES buffer, pH 5.5.
NHS Ester Formation : Add EDC-HCl (40 eq) and Sulfo-NHS (50 eq). Stir at room temperature for 15 minutes.
Causality: Sulfo-NHS stabilizes the highly transient O-acylisourea intermediate formed by EDC, converting it into a semi-stable, water-soluble NHS ester.
Buffer Exchange (Optional but Recommended) : If the target protein is sensitive to EDC, rapidly desalt the activated spacer using a Zeba™ spin column equilibrated with PBS (pH 7.4) to remove excess EDC.
Conjugation : Add the activated spacer to the protein solution (in PBS, pH 7.4–8.0). Ensure the buffer is absolutely free of primary amines (e.g., Tris or glycine). Incubate for 2 hours at room temperature or overnight at 4°C.
Purification : Remove unreacted spacer and NHS byproducts via dialysis or size-exclusion chromatography (SEC).
Validation Check : Analyze the degree of capping via MALDI-TOF MS or SDS-PAGE (noting a slight mass shift corresponding to +144 Da per conjugated spacer).
Quantitative Data Presentation
The following table summarizes the optimized parameters for both protocols, providing a quick-reference guide for experimental design.
Parameter
Solution-Phase (HATU/DIPEA)
Aqueous Bioconjugation (EDC/NHS)
Target Application
Small molecules, PROTACs, Peptides
Proteins, Antibodies, Nanoparticles
Solvent System
Anhydrous DMF, DCM, or NMP
Aqueous Buffers (MES, PBS)
Optimal pH
N/A (Basic conditions via DIPEA)
Activation: 5.5 / Coupling: 7.4–8.0
Spacer Equivalents
1.0 – 1.2 eq
20 – 50 eq (depending on target sites)
Reaction Time
1 – 4 hours
2 – 16 hours
Validation Method
LC-MS, TLC, NMR
SDS-PAGE, MALDI-TOF MS
Workflow Visualization
Workflow of 2-(2-ethoxyethoxy)propanoic acid activation and amide coupling.
References
NextSDS Chemical Substance Database . "2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information." NextSDS. Available at: [Link]
Peptide Chemistry . "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." PeptideChemistry.org. Available at: [Link]
Application
Application Note: Covalent Bioconjugation of 2-(2-ethoxyethoxy)propanoic Acid to Proteins
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Surface modification, pharmacokinetics (PK) modulation, and zero-length crosslinking via EDC/NHS chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, bioconjugation scientists, and drug development professionals.
Focus: Surface modification, pharmacokinetics (PK) modulation, and zero-length crosslinking via EDC/NHS chemistry.
Executive Summary & Mechanistic Rationale
2-(2-ethoxyethoxy)propanoic acid (CAS: 1016779-46-6) is a low-molecular-weight, hydrophilic carboxylic acid that functions as a "mini-PEG" (polyethylene glycol) spacer. In drug development and surface chemistry, conjugating this molecule to a protein's surface masks hydrophobic patches, thereby 1[1] without introducing the severe steric hindrance often associated with high-molecular-weight PEGylation.
To attach this terminal carboxylic acid to the primary amines (lysine residues or the N-terminus) of a target protein, we employ a highly controlled two-step EDC/NHS coupling chemistry .
The Causality of the Two-Step Method
A common pitfall in bioconjugation is attempting a "one-pot" reaction where the protein, the carboxylic acid, and the EDC crosslinker are mixed simultaneously. Because proteins inherently possess both carboxyls (Asp, Glu, C-terminus) and amines,2[2].
To prevent this, we isolate the activation phase from the conjugation phase:
Activation: EDC reacts exclusively with 2-(2-ethoxyethoxy)propanoic acid to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is immediately introduced to 3[3].
Conjugation: The activated mini-PEG is then introduced to the protein in a slightly alkaline buffer, driving efficient nucleophilic attack by the protein's primary amines to form a permanent amide bond.
Reaction Workflow
Fig 1. Reaction mechanism for EDC/NHS-mediated bioconjugation of 2-(2-ethoxyethoxy)propanoic acid.
Quantitative Optimization Parameters
Successful conjugation relies heavily on controlling the pH to match the optimal reaction kinetics of each phase.4[4], whereas the subsequent aminolysis (conjugation) requires unprotonated amines, necessitating a pH of 7.2–8.0.
Parameter
Phase 1: Activation
Phase 2: Conjugation
Optimal Buffer
0.1 M MES, 0.5 M NaCl
0.1 M Sodium Phosphate, 0.15 M NaCl
Target pH
5.5 – 6.0
7.2 – 7.5
Molar Ratio
1 : 2 : 2.5 (Acid : EDC : Sulfo-NHS)
1 : 10 to 1 : 50 (Protein : Activated Acid)
Temperature
Room Temperature (RT)
RT or 4°C
Incubation Time
15 – 30 minutes
2 hours (RT) or Overnight (4°C)
Critical Constraint
Absolute exclusion of primary amines
Absolute exclusion of extraneous carboxyls
Step-by-Step Methodology
A. Reagent Preparation
Target Protein: Dissolve or buffer-exchange the protein into Conjugation Buffer (PBS, pH 7.4) at a concentration of 1–5 mg/mL. Note: Ensure the buffer is strictly free of Tris, glycine, or other primary amines.
Mini-PEG Acid: 2-(2-ethoxyethoxy)propanoic acid has a molecular weight of . Prepare a 100 mM stock solution in anhydrous DMSO to preserve stability.
Crosslinkers: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation, which rapidly degrades EDC.
B. Activation of 2-(2-ethoxyethoxy)propanoic Acid
In a clean microcentrifuge tube, dilute the 2-(2-ethoxyethoxy)propanoic acid stock into Activation Buffer (0.1 M MES, pH 5.5) to a final concentration of 10 mM.
Immediately add EDC to a final concentration of 20 mM (2-fold molar excess).
Add Sulfo-NHS to a final concentration of 25 mM (2.5-fold molar excess).
Vortex gently and incubate at room temperature for 15 to 30 minutes .
Self-Validating Checkpoint: Do not exceed 30 minutes, as the activated NHS-ester will begin to hydrolyze even in slightly acidic aqueous conditions.
C. Protein Conjugation
Add the activated mini-PEG solution directly to the prepared target protein.
Adjust the volume added to achieve the desired molar excess (typically 10- to 50-fold excess of activated acid relative to the protein, depending on the number of available surface lysines).
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
D. Quenching and Purification
Quenching: To stop the reaction and deactivate unreacted NHS-esters, 5[5]. Alternatively, 50 mM Tris (pH 8.0) can be used. Incubate for 15 minutes.
Purification: Remove the quenched byproducts, urea derivatives, and excess reagents using a size-exclusion desalting column (e.g., Zeba Spin) or via dialysis against your final storage buffer.
Establishing a Self-Validating System
To ensure scientific integrity and reproducibility, the protocol must be validated post-conjugation to confirm the Degree of Labeling (DOL).
Amine Depletion Tracking (TNBSA Assay): React an aliquot of the native protein and the conjugated protein with 2,4,6-trinitrobenzene sulfonic acid (TNBSA). TNBSA reacts with free primary amines to form a highly chromogenic derivative (absorbance at 335 nm). A reduction in signal directly correlates to the number of lysines successfully conjugated.
Mass Shift Analysis (MALDI-TOF MS): Because the molecular weight of the mini-PEG acid is 162.19 Da, the formation of each amide bond results in the loss of one water molecule (18.02 Da). Therefore, every successful attachment adds exactly 144.17 Da to the protein's mass. Dividing the total mass shift by 144.17 yields the precise DOL.
Technical Support Center: Synthesis of 2-(2-ethoxyethoxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(2-ethoxyethoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-ethoxyethoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.
Introduction: Synthetic Strategy
The synthesis of 2-(2-ethoxyethoxy)propanoic acid is most commonly and efficiently achieved through a two-step sequence. This process leverages the well-established Williamson ether synthesis, a robust method for forming ethers via an SN2 mechanism.[1][2] The general workflow is as follows:
Williamson Ether Synthesis: An alkoxide, generated from a suitable alcohol, acts as a nucleophile to displace a halide from an alkyl halide. For this specific target molecule, the most logical approach involves the alkylation of an ethyl lactate derivative with a 2-ethoxyethyl halide.
Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
This guide will address common issues encountered in both of these critical steps, from reaction optimization to final product purification.
Caption: General two-step workflow for the synthesis of 2-(2-ethoxyethoxy)propanoic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My Williamson ether synthesis (Step 1) is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis are a frequent issue and can often be traced back to a few key factors related to the SN2 mechanism that governs this reaction.[1]
Potential Cause
Scientific Explanation
Recommended Solution
Moisture Contamination
The alkoxide intermediate is a strong base and will be quenched by water, regenerating the starting alcohol and preventing it from acting as a nucleophile. Bases like sodium hydride (NaH) react violently with water.
Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry THF or DMF). Handle hygroscopic bases like NaH under an inert atmosphere (Nitrogen or Argon).
Incomplete Deprotonation
If the base used is not strong enough to fully deprotonate the alcohol of ethyl lactate, the concentration of the active nucleophile (the alkoxide) will be low, leading to a slow and incomplete reaction.
Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2][3] These bases irreversibly deprotonate the alcohol.
Poor Nucleophile/Electrophile Choice
The Williamson synthesis is an SN2 reaction, which is highly sensitive to steric hindrance.[1][3] Choosing a sterically hindered alkyl halide will favor the competing E2 elimination reaction.
The preferred pathway is to use the less sterically hindered halide. Therefore, you should form the alkoxide of ethyl lactate and react it with a primary halide like 2-bromoethyl ethyl ether. The alternative—reacting the alkoxide of 2-ethoxyethanol with the more hindered secondary halide, ethyl 2-bromopropanoate—is much more likely to result in elimination.[3]
Suboptimal Reaction Temperature
While heating can increase the reaction rate, excessively high temperatures can promote the E2 elimination side reaction, especially with secondary halides or sterically hindered bases.[1]
For primary halides, gentle heating (e.g., 50-70 °C) is often sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.
Question 2: I am observing significant amounts of an elimination byproduct. How can I prevent this?
Answer: The formation of an elimination byproduct (E2 reaction) is the most common side reaction competing with the desired SN2 substitution in a Williamson ether synthesis.[1] Minimizing it is crucial for achieving a high yield.
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
Here are strategies to favor the SN2 pathway:
Choice of Reactants: As mentioned in the previous question, the most critical factor is using a primary alkyl halide. Secondary halides are prone to elimination.[1]
Base Selection: While a strong base is needed for deprotonation, a bulky base like potassium tert-butoxide will favor elimination. Sodium hydride (NaH) is an excellent choice as it is strong but not sterically bulky.[3]
Temperature Control: Lowering the reaction temperature will favor the SN2 reaction, which has a lower activation energy than the E2 reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 3: The final hydrolysis step is not going to completion. How can I improve the conversion?
Answer: Ester hydrolysis is an equilibrium process. To drive the reaction to completion, you must shift the equilibrium towards the products (carboxylic acid and alcohol).[4]
Use of Excess Water: Le Chatelier's principle dictates that adding an excess of a reactant (water) will push the equilibrium forward. Use a solvent system with a significant amount of water (e.g., THF/water or dioxane/water).
Saponification (Basic Hydrolysis): Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective. The base deprotonates the carboxylic acid product to form a carboxylate salt, which is unreactive towards the alcohol byproduct. This makes the final step of the reaction irreversible and drives the hydrolysis to completion. An acidic workup is then required to protonate the carboxylate and isolate the final product.
Temperature: Heating the reaction mixture will increase the rate of hydrolysis. Refluxing is a common practice for ester hydrolysis.
Autocatalysis Consideration: The hydrolysis of lactate esters can be autocatalytic, where the lactic acid product catalyzes further hydrolysis.[4] However, relying on this alone is slow. Using a strong acid (like HCl or H₂SO₄) or base (NaOH) catalyst is standard practice for efficient conversion.
Question 4: My final product is impure after workup. What are the likely contaminants and how can I remove them?
Answer: Impurities in the final product can originate from unreacted starting materials or side products from either reaction step.
Likely Impurity
Source
Purification Strategy
Unreacted Ethyl Lactate
Incomplete Williamson ether synthesis (Step 1).
This is a neutral ester. After hydrolysis, your product is a carboxylic acid. Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, while the neutral ester remains in the organic layer. Separate the layers and re-acidify the aqueous layer to precipitate your pure product.[5]
Unreacted 2-Bromoethyl ethyl ether
Incomplete Williamson ether synthesis (Step 1).
This is a neutral impurity and can be removed via the same acid-base extraction described above. It can also be removed by column chromatography.
Ethyl 2-(2-ethoxyethoxy)propanoate
Incomplete hydrolysis (Step 2).
This intermediate is also a neutral ester. It can be effectively removed by the acid-base extraction method.
Elimination Byproducts
Side reaction during the Williamson synthesis (Step 1).
These are typically neutral alkenes and can be removed by acid-base extraction or column chromatography.
Purification Summary: The most robust method for purifying the final carboxylic acid is a combination of acid-base extraction followed by either recrystallization or column chromatography for very high purity.[6]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-ethoxyethoxy)propanoate (Williamson Ether Synthesis)
Materials:
Ethyl (S)-lactate
Sodium Hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
2-Bromoethyl ethyl ether
Saturated aqueous ammonium chloride (NH₄Cl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
In the flask, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under nitrogen each time.
Add anhydrous THF to the flask to create a slurry.
Cool the slurry to 0 °C in an ice bath.
Dissolve ethyl (S)-lactate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the lactate solution dropwise to the NaH slurry over 30 minutes. Hydrogen gas will evolve.
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.
Add 2-bromoethyl ethyl ether (1.05 equivalents) dropwise via the dropping funnel.
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C.
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.
Once complete, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. This product can be purified by flash column chromatography if necessary.
Protocol 2: Hydrolysis to 2-(2-ethoxyethoxy)propanoic acid
Materials:
Crude Ethyl 2-(2-ethoxyethoxy)propanoate
Sodium Hydroxide (NaOH)
Methanol or Ethanol
Water
Hydrochloric Acid (e.g., 3M HCl)
Procedure:
Dissolve the crude ester from Protocol 1 in methanol or ethanol in a round-bottom flask.
Add an aqueous solution of NaOH (2-3 equivalents).
Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of HCl.
The carboxylic acid product may precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane (3x).
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like potassium carbonate (K₂CO₃), for the Williamson ether synthesis?
A: While K₂CO₃ can be used for some Williamson syntheses (especially with more acidic phenols), it is generally not a strong enough base to efficiently deprotonate a simple secondary alcohol like the one in ethyl lactate. This will lead to a very slow and likely incomplete reaction. A strong base like NaH is highly recommended for this substrate.[3]
Q: How do I perform and interpret TLC for these reactions?
A: For the etherification step, spot the starting ethyl lactate, the 2-bromoethyl ethyl ether, and the reaction mixture on a silica gel TLC plate. The product ester will be less polar than the starting alcohol and should have a higher Rf value. For the hydrolysis step, the starting ester will have a relatively high Rf value, while the final carboxylic acid product is much more polar and will have a very low Rf value (often staying at the baseline) in common solvent systems like hexanes/ethyl acetate. Adding a small amount of acetic acid to the eluent can help to move the carboxylic acid spot off the baseline for better visualization.
Q: What are the primary safety concerns?
A: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture. 2-Bromoethyl ethyl ether is a lachrymator and should be handled in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of ethyl 2-[(1'-ethoxy)propoxy]propanoate. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
ACS Publications. (2018). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Open Research Europe. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Retrieved from [Link]
Technical Support Center: Troubleshooting 2-(2-Ethoxyethoxy)propanoic Acid Synthesis
Welcome to the Technical Support Center. As drug development and materials science increasingly rely on specialized PEGylated and alkoxy-alkoxy linkers, the synthesis of molecules like 2-(2-ethoxyethoxy)propanoic acid ha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development and materials science increasingly rely on specialized PEGylated and alkoxy-alkoxy linkers, the synthesis of molecules like 2-(2-ethoxyethoxy)propanoic acid has become a critical workflow.
This guide is engineered for researchers and application scientists who are scaling or troubleshooting the synthesis of this specific alpha-alkoxy carboxylic acid. Rather than providing a generic overview, this document dissects the mechanistic pitfalls of the standard Williamson ether synthesis route and provides field-proven, self-validating protocols to ensure high yield and high purity.
Mechanistic Workflow & Reaction Divergence
The most direct route to 2-(2-ethoxyethoxy)propanoic acid is the reaction of 2-ethoxyethanol with an
α
-halo acid (typically 2-bromopropanoic acid) under strongly basic conditions[1]. However,
α
-halo acids are highly reactive bifunctional electrophiles. Depending on your choice of base, solvent, and temperature, the reaction will diverge into one of three pathways: the desired
SN2
etherification, an undesired
E2
elimination, or an undesired
SN2
hydrolysis[2][3].
Mechanistic divergence in the Williamson ether synthesis of 2-(2-ethoxyethoxy)propanoic acid.
Q1: My LC-MS shows a major peak at m/z 71[M-H]⁻ instead of my product. What went wrong?A1: A mass of 71 Da in negative ion mode indicates the formation of acrylic acid (MW 72.06). This is the result of an
E2
elimination pathway.
α
-halo acids are highly susceptible to dehydrohalogenation when exposed to strong bases[2]. The
E2
pathway has a higher activation energy than the
SN2
pathway; therefore, if your reaction temperature spikes during the addition of the base or the electrophile, elimination will outcompete substitution. Fix: Ensure strict temperature control (0°C) during reagent addition.
Q2: I am observing a byproduct with m/z 89 [M-H]⁻. How do I prevent this?A2: This mass corresponds to lactic acid (MW 90.08). This byproduct forms when hydroxide ions (OH⁻) act as the primary nucleophile instead of your target alkoxide, displacing the bromide via an
SN2
mechanism[3]. This is a classic symptom of using aqueous bases (e.g., NaOH or KOH) or having adventitious moisture in your reaction mixture[1]. Fix: Switch to a strictly anhydrous system using Sodium Hydride (NaH) in anhydrous THF.
Q3: My yield is exceptionally low, and I am recovering unreacted 2-ethoxyethanol. Why?A3: 2-Bromopropanoic acid contains a highly acidic carboxylic acid proton. If you only use 1.0 equivalent of base, it will be entirely consumed deprotonating the carboxylic acid to form the unreactive sodium carboxylate salt. No nucleophilic alkoxide will be generated from the 2-ethoxyethanol[1]. Fix: You must use at least 2.1 to 2.2 equivalents of base—one to neutralize the acid, and one to generate the alkoxide.
Analytical Markers for Byproduct Identification
Use the following self-validating analytical markers to rapidly assess the composition of your crude reaction mixture before proceeding to column chromatography or distillation.
Compound
MW ( g/mol )
Expected MS m/z[M-H]⁻
Key ¹H NMR Signals (CDCl₃, ppm)
2-(2-Ethoxyethoxy)propanoic acid (Target)
162.18
161.1
4.10 (q, 1H, CH-CH₃), 1.45 (d, 3H, CH₃)
2-Bromopropanoic acid (Unreacted SM)
152.98
151.0 / 153.0 (Isotopes)
4.35 (q, 1H, CH-Br), 1.80 (d, 3H, CH₃)
Acrylic acid (Elimination Byproduct)
72.06
71.0
5.8 - 6.5 (m, 3H, vinylic protons)
Lactic acid (Hydrolysis Byproduct)
90.08
89.0
4.30 (q, 1H, CH-OH), 1.50 (d, 3H, CH₃)
Optimized Anhydrous Synthesis Protocol
To achieve high purity and bypass the aforementioned failure modes, follow this optimized, step-by-step methodology.
Objective: Synthesize 2-(2-ethoxyethoxy)propanoic acid via a highly controlled, anhydrous Williamson ether synthesis.
Materials:
2-Ethoxyethanol (Anhydrous, 1.0 eq)
2-Bromopropanoic acid (1.0 eq)
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
Tetrahydrofuran (THF, Anhydrous)
Step-by-Step Methodology:
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon line. Causality: Strict exclusion of moisture prevents the
SN2
hydrolysis of the
α
-bromo acid into lactic acid.
Base Suspension: Suspend NaH (2.2 eq) in anhydrous THF (to achieve ~0.5 M relative to the starting materials) and cool the mixture to 0°C in an ice bath.
Alkoxide Generation: Add 2-ethoxyethanol (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C until H₂ evolution ceases. Causality: Pre-forming the alkoxide ensures it is ready for nucleophilic attack. The ice bath controls the exothermic deprotonation, preventing solvent boil-off.
Electrophile Addition: Dissolve 2-bromopropanoic acid (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0°C. Causality: Maintaining 0°C during this critical step kinetically favors the
SN2
substitution pathway over the higher-activation-energy
E2
elimination pathway that yields acrylic acid.
Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor completion via TLC (stain with KMnO₄ to check for the absence of the starting bromo-acid).
Quenching & Workup: Cool the reaction back to 0°C. Carefully quench excess NaH with a dropwise addition of cold water until bubbling stops. Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Acidification protonates the carboxylate intermediate, driving the target 2-(2-ethoxyethoxy)propanoic acid into the organic phase during extraction.
Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
References
Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Solomons' Organic Chemistry. John Wiley & Sons. Available at:[Link]
European Patent Office. (1989). EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
Scribd. Notes On Haloalkanes | Chemical Reactions | Ether. Available at:[Link]
Pearson+. Rank the following acids from the strongest to the weakest acid. Available at:[Link]
Technical Support Center: Optimizing the Yield of 2-(2-Ethoxyethoxy)propanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-(2-ethoxyethoxy)propanoic acid.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-(2-ethoxyethoxy)propanoic acid. By analyzing the mechanistic causality behind common experimental failures, this guide provides actionable, field-proven solutions to maximize your chemical yield.
Core Reaction Mechanism & Causality
The synthesis of 2-(2-ethoxyethoxy)propanoic acid is classically achieved via a Williamson ether synthesis, reacting a 2-halopropanoic acid (such as 2-bromopropanoic acid) with 2-ethoxyethanol[1]. However, because the alpha-carbon of 2-bromopropanoic acid is secondary, the reaction is highly sensitive to the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2)[2].
When strong bases are used at elevated temperatures, the alkoxide acts as a base rather than a nucleophile, stripping a beta-hydrogen and ejecting the bromide leaving group to form an undesired acrylic acid byproduct. Maximizing yield requires suppressing this E2 pathway through precise temperature control, solvent selection, and the use of protecting groups.
Reaction pathways for 2-(2-ethoxyethoxy)propanoic acid synthesis highlighting SN2 vs E2 competition.
Troubleshooting FAQs
Q1: Why is my reaction yielding a high percentage of acrylic acid instead of the desired ether?A1: This is a classic E2 elimination issue. 2-bromopropanoic acid is a secondary alkyl halide. Strong alkoxide bases (like the 2-ethoxyethoxide ion) will trigger E2 elimination if the thermal energy in the system is too high[2].
Solution: Maintain strict temperature control (0–25 °C). Use a polar aprotic solvent like THF or DMF; these solvents solvate the cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly nucleophilic, allowing the SN2 reaction to proceed efficiently at lower temperatures.
Q2: Can I use NaOH or KOH instead of NaH as the base?A2: It is highly discouraged if you want to maximize yield[3]. Aqueous or alcoholic KOH/NaOH often leads to competing hydrolysis (forming lactic acid) or requires higher temperatures for solubility, which exacerbates E2 elimination[1]. Sodium hydride (NaH) irreversibly deprotonates the alcohol and carboxylic acid, evolving hydrogen gas and preventing water-induced side reactions.
Q3: Should I protect the carboxylic acid as an ester first?A3: Yes. Reacting the free carboxylic acid requires two equivalents of base to form a dianion (carboxylate and alkoxide). The negatively charged carboxylate group electronically repels the incoming alkoxide nucleophile, slowing down the SN2 reaction. By using an ester-protected starting material (e.g., ethyl 2-bromopropanoate), you maintain a neutral electrophile, significantly boosting the SN2 reaction rate. You will simply need a subsequent saponification step to yield the final acid.
Reaction Conditions Comparison
The table below summarizes how different parameters affect the yield of the desired SN2 product versus the E2/Hydrolysis byproducts.
Starting Material
Base
Solvent
Temperature
SN2 Yield (%)
E2 / Hydrolysis Byproduct (%)
2-Bromopropanoic acid
KOH
Ethanol
70 °C (Reflux)
25 - 35%
> 50%
2-Bromopropanoic acid
NaH
THF
0 °C to 25 °C
65 - 75%
< 15%
Ethyl 2-bromopropanoate
NaH
DMF
0 °C to 25 °C
80 - 88%*
< 5%
*Yield reflects the final product after the subsequent saponification step.
Step-by-Step Experimental Protocol
To ensure high scientific integrity, this protocol utilizes the ester-protected route (Ethyl 2-bromopropanoate) to maximize the SN2 yield. It is designed as a self-validating system with built-in causality checks to ensure you can monitor success at each stage.
Part A: Etherification (Williamson Synthesis)
Preparation: Charge a flame-dried, argon-purged round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (10 mL per gram of substrate).
Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality Check: Cooling is mandatory to suppress the E2 elimination pathway.
Alkoxide Formation: Add 2-ethoxyethanol (1.1 eq) dropwise via syringe.
Self-Validation: You must observe active H₂ gas evolution. Wait approximately 15–20 minutes until bubbling completely ceases to ensure 100% conversion to the alkoxide nucleophile.
Electrophile Addition: Slowly add ethyl 2-bromopropanoate (1.0 eq) dropwise at 0 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the alkyl halide spot disappears.
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
Part B: Saponification & Purification
To isolate the free 2-(2-ethoxyethoxy)propanoic acid, the ester must be hydrolyzed and purified via an acid-base extraction workflow.
Liquid-liquid extraction workflow for isolating 2-(2-ethoxyethoxy)propanoic acid.
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and 1M NaOH (aq). Stir at room temperature for 2 hours.
First Wash: Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Diethyl Ether (2x).
Causality Check: At high pH, your product is a water-soluble sodium carboxylate. The ether wash removes the mineral oil (from the NaH) and any unreacted 2-ethoxyethanol. Discard the ether layer.
Acidification: Acidify the aqueous layer to pH 2 using 2M HCl.
Self-Validation: Verify the pH with indicator paper. The product is now protonated, rendering it lipophilic and ready for extraction.
Final Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-(2-ethoxyethoxy)propanoic acid.
References
5.5: Alkylation of Enolate Ions
Source: Chemistry LibreTexts
URL:[Link]
Technical Support Center: Stability of 2-(2-ethoxyethoxy)propanoic acid in Solution
Welcome to the technical support center for 2-(2-ethoxyethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(2-ethoxyethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to diagnose, mitigate, and prevent the degradation of 2-(2-ethoxyethoxy)propanoic acid in your experiments.
Introduction to the Stability of 2-(2-ethoxyethoxy)propanoic acid
2-(2-ethoxyethoxy)propanoic acid is a molecule possessing both a carboxylic acid and an ether linkage. This bifunctional nature dictates its chemical behavior and potential stability challenges in solution. While generally stable under controlled conditions, degradation can be initiated by several factors commonly encountered in experimental and formulation settings. Understanding these potential degradation pathways is the first step toward ensuring the integrity of your work.
Carboxylic acids are generally stable, but their solubility is pH-dependent. The ether linkage, while robust, can be susceptible to cleavage under strong acidic conditions. Therefore, the primary stability concerns for 2-(2-ethoxyethoxy)propanoic acid in solution revolve around hydrolytic and oxidative degradation.
This guide will walk you through a systematic approach to identifying and resolving stability issues, framed within the principles of forced degradation studies, a cornerstone of pharmaceutical development for assessing the intrinsic stability of a molecule.[1][2][3]
Troubleshooting Guide: Diagnosing and Resolving Instability
This section is formatted in a question-and-answer style to directly address common problems you may encounter.
Question 1: I'm observing a loss of potency or the appearance of unknown peaks in my chromatogram over time. What are the likely causes?
The appearance of new peaks and a decrease in the main compound's peak suggest that 2-(2-ethoxyethoxy)propanoic acid is degrading. The two most probable chemical degradation pathways are acid-catalyzed hydrolysis of the ether linkage and oxidative degradation .
Acid-Catalyzed Hydrolysis: The ether bond in the ethoxyethoxy group is susceptible to cleavage under strongly acidic conditions.[4][5][6][7] This reaction is catalyzed by protons (H+) and can be accelerated by heat. The likely degradation products would be ethanol, 2-ethoxyethanol, and propanoic acid derivatives.
Oxidative Degradation: While less common for this structure, the presence of oxidizing agents, exposure to light (photodegradation), or even dissolved oxygen in the solvent, especially in the presence of metal ions, can potentially lead to degradation.[8]
To determine the cause, a systematic investigation using forced degradation studies is recommended.
This study will help you identify the conditions under which your compound is unstable and characterize the degradation products.
Objective: To determine the primary degradation pathway(s) for 2-(2-ethoxyethoxy)propanoic acid in your specific solution.
Materials:
2-(2-ethoxyethoxy)propanoic acid
Your solution/formulation buffer
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
High-purity water
Analytical method for quantifying 2-(2-ethoxyethoxy)propanoic acid (See Question 3 for guidance on method development)
Procedure:
Prepare Stock Solution: Dissolve a known concentration of 2-(2-ethoxyethoxy)propanoic acid in your experimental solvent or buffer.
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
Oxidation: Add an equal volume of 3% H₂O₂.
Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
Photostability: Expose a vial of the stock solution to a light source (as per ICH Q1B guidelines, if applicable).
Control: Keep a vial of the stock solution at your normal experimental temperature, protected from light.
Incubation: Incubate the vials for a defined period (e.g., 24, 48, 72 hours). It is advisable to pull time points to monitor the progression of degradation. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
Analysis: At each time point, withdraw a sample from each vial, neutralize the acid and base samples if necessary, and analyze using your analytical method.
Data Interpretation:
Stress Condition
Expected Outcome if Susceptible
Potential Degradation Products
Acid Hydrolysis (HCl)
Significant decrease in the parent peak with the appearance of new, more polar peaks.
Minimal to no degradation of the ether linkage is expected under these mild basic conditions. The carboxylic acid group is already hydrolyzed.
Unlikely to see significant degradation.
Oxidation (H₂O₂)
Decrease in the parent peak with potential for multiple new peaks.
Hydroxylated and other oxidized derivatives.
Thermal Stress
Accelerated degradation, likely following the pathway identified as most sensitive (e.g., acid hydrolysis if the solution is acidic).
Similar to the dominant degradation pathway.
Photostability
Degradation if the molecule contains a chromophore that absorbs light in the UV-Vis range.
Various photolytic cleavage products.
This systematic approach will pinpoint the Achilles' heel of your compound in solution.
Question 2: My solution of 2-(2-ethoxyethoxy)propanoic acid is acidic. How can I prevent degradation?
If your experiments require an acidic pH and you've confirmed acid-catalyzed hydrolysis is the issue, here are some mitigation strategies:
pH Optimization: Determine the lowest pH at which your experiment is viable and the degradation of 2-(2-ethoxyethoxy)propanoic acid is acceptably slow. A small increase in pH can sometimes dramatically decrease the rate of hydrolysis.
Temperature Control: Since hydrolysis is accelerated by heat, conducting your experiments at a lower temperature can significantly slow down the degradation process.
Use of a Different Acid: While less common, the type of acid used can sometimes influence the rate of hydrolysis. If possible, experiment with different acids to see if one is less detrimental.
Reduced Incubation Time: If possible, shorten the duration of your experiment to minimize the time the compound is exposed to destabilizing conditions.
Question 3: I don't have a validated analytical method to monitor the stability of 2-(2-ethoxyethoxy)propanoic acid. Where do I start?
Developing a stability-indicating analytical method is crucial. This method must be able to separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique.
Method Development Strategy:
Column Selection: A reversed-phase C18 column is a good starting point.
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized for good peak shape of the carboxylic acid; typically a pH around 2.5-3.5 is effective.
Detection:
UV Detection: 2-(2-ethoxyethoxy)propanoic acid lacks a strong chromophore, so UV detection at low wavelengths (e.g., 200-210 nm) might be possible but may lack sensitivity and specificity.
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are excellent choices for non-volatile analytes with no UV chromophore.
Mass Spectrometry (MS): LC-MS provides the highest selectivity and sensitivity and can aid in the identification of degradation products. Electrospray ionization (ESI) in negative mode is a good starting point for detecting the deprotonated molecule [M-H]⁻.[9]
Method Validation: Once a method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The specificity is demonstrated by its ability to resolve the parent peak from degradation products generated during forced degradation studies.
Technical Support Center: Degradation Pathways of Ethoxyethoxy Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethoxyethoxy compounds. This guide is designed to provide in-depth technical assistance, troubleshootin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethoxyethoxy compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental investigation of their degradation pathways. Our goal is to equip you with the knowledge to anticipate challenges, interpret your findings accurately, and design robust experimental plans.
Section 1: Frequently Asked Questions (FAQs) about Ethoxyethoxy Compound Degradation
This section addresses common questions encountered during the study of ethoxyethoxy compound degradation, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary degradation pathways for ethoxyethoxy compounds?
A1: Ethoxyethoxy compounds degrade through both biotic and abiotic pathways. Biotic degradation is primarily microbial and involves enzymatic processes, while abiotic degradation can be initiated by factors such as light (photodegradation), water (hydrolysis), and temperature (thermal degradation).[1][2][3][4] The specific pathway depends on the compound's structure and the environmental conditions.
Q2: What are the expected major metabolites from the biodegradation of a simple ethoxyethoxy compound like 2-(2-ethoxyethoxy)ethanol (DEGEE)?
A2: The primary biodegradation of DEGEE and similar compounds often involves the oxidation of the terminal alcohol group to a carboxylic acid, forming 2-(2-ethoxyethoxy)acetic acid.[5] Further degradation can occur through the shortening of the ethoxy chain.
Q3: My degradation study is showing unexpected or toxic byproducts. What could be the cause?
A3: The formation of toxic metabolites is a known concern with some glycol ethers.[1][6] For example, the biodegradation of certain glycol ethers can produce teratogenic acids like methoxyacetic acid.[1][6] Unexpected byproducts can also arise from abiotic side reactions or the presence of specific microbial strains with unique metabolic capabilities. It is crucial to identify all major degradation products to assess the overall toxicity of the degradation process.
Q4: Why is the degradation rate of my ethoxyethoxy compound slower than expected?
A4: Several factors can influence the degradation rate, including the microbial consortium present, nutrient availability, pH, temperature, and the presence of co-contaminants that may be inhibitory. For abiotic degradation, factors like light intensity, the presence of photosensitizers, or the lack of necessary reactants (e.g., hydroxyl radicals) can limit the reaction rate.
Q5: What are the best analytical techniques to monitor the degradation of ethoxyethoxy compounds and identify their metabolites?
A5: A combination of chromatographic and spectroscopic techniques is typically employed. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating the parent compound from its degradation products.[7][8][9] Mass spectrometry (MS) coupled with these techniques (LC-MS and GC-MS) is powerful for identifying the chemical structures of the metabolites.[7]
This section provides a structured approach to troubleshooting common issues encountered during the investigation of ethoxyethoxy compound degradation.
Issue: Inconsistent or Non-Reproducible Degradation Rates
Potential Cause
Troubleshooting Steps
Inoculum Variability (Biotic Degradation)
Ensure a consistent source and preparation method for your microbial inoculum (e.g., activated sludge, soil sample). Consider using a defined microbial consortium for better reproducibility.
Fluctuations in Environmental Conditions
Tightly control experimental parameters such as temperature, pH, and aeration. Use a well-calibrated incubator and monitoring equipment.
Inconsistent Analyte Concentration
Prepare fresh stock solutions for each experiment and verify their concentration. Be mindful of potential volatilization or adsorption of the compound to the experimental apparatus.
Matrix Effects in Environmental Samples
If using complex matrices like wastewater or soil, perform matrix-matched calibrations to account for interferences that may affect analytical measurements.
Issue: Difficulty in Identifying Unknown Degradation Products
Potential Cause
Troubleshooting Steps
Insufficient Structural Information from a Single Analytical Technique
Employ a multi-faceted analytical approach. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for isolated metabolites.
Co-elution of Metabolites
Optimize your chromatographic separation method. Adjust the mobile phase gradient, column type, or temperature program to improve the resolution of co-eluting peaks.
Low Concentration of Metabolites
Utilize sample concentration techniques such as solid-phase extraction (SPE) to enrich the concentration of trace metabolites before analysis.[10]
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in the study of ethoxyethoxy compound degradation.
Protocol: Aerobic Biodegradation Screening Test (OECD 301F Manometric Respirometry)
This protocol outlines a standard method to assess the ready biodegradability of an ethoxyethoxy compound.
1. Preparation of the Test System:
Prepare a mineral salt medium as specified in the OECD 301 guideline.
Obtain a fresh and active microbial inoculum, typically from the effluent of a domestic wastewater treatment plant.
Prepare a stock solution of the test ethoxyethoxy compound in deionized water.
2. Experimental Setup:
Set up multiple respirometer flasks. Include flasks for the test compound, a positive control (a readily biodegradable substance like sodium benzoate), and a negative (blank) control containing only the inoculum and mineral medium.
Add the mineral medium and inoculum to each flask.
Add the test compound or positive control to the respective flasks to achieve the desired starting concentration (typically 2-10 mg/L of theoretical oxygen demand).
3. Incubation and Monitoring:
Seal the flasks and place them in a respirometer maintained at a constant temperature (e.g., 20-25°C) with continuous stirring.
The respirometer will measure the oxygen consumption over time.
Monitor the oxygen uptake in each flask for 28 days.
4. Data Analysis:
Calculate the percentage of biodegradation by comparing the measured oxygen consumption in the test flasks to the theoretical oxygen demand (ThOD) of the compound.
The compound is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Protocol: Identification of Degradation Products by LC-MS/MS
This protocol provides a general workflow for identifying metabolites from a degradation experiment.
1. Sample Preparation:
Collect samples from your degradation experiment at various time points.
Filter the samples to remove any microbial cells or particulate matter.
If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[10]
2. LC-MS/MS Analysis:
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
Use a suitable HPLC column (e.g., C18) and a mobile phase gradient to achieve good separation of the parent compound and its metabolites.
Operate the mass spectrometer in both full scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns of specific ions of interest.
3. Data Interpretation:
Compare the mass spectra of the peaks in your samples to that of the parent compound.
Propose structures for the metabolites based on their accurate mass, isotopic pattern, and fragmentation patterns.
Use a metabolomics database or software to aid in the identification of potential metabolites.
Section 4: Visualizing Degradation Pathways and Workflows
This section utilizes diagrams to illustrate key concepts and processes.
Diagram: Generalized Aerobic Biodegradation Pathway of an Alcohol Ethoxylate
Caption: Two primary aerobic biodegradation pathways for alcohol ethoxylates.[11][12][13]
Diagram: Experimental Workflow for Metabolite Identification
Caption: A typical workflow for identifying degradation products.
Section 5: References
Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). Water Research.
Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME) | Request PDF - ResearchGate. ResearchGate.
Metabolism and excretion of 2-ethoxyethanol in the adult male rat - PubMed. PubMed.
Parallel pathways of ethoxylated alcohol biodegradation under aerobic conditions | Request PDF - ResearchGate. ResearchGate.
Biodegradation Mechanisms of Linear Alcohol Ethoxylates under Anaerobic Conditions. ResearchGate.
Degradation pathways of low-ethoxylated nonylphenols by isolated bacteria using an improved method - PubMed. PubMed.
Metabolism and Excretion of 2-Ethoxyethanol in the Adult Male Rat - CDC Stacks. CDC Stacks.
Biodegradation of Polyethoxylated Nonylphenols - PMC - NIH. PMC.
Biodegradation of polyalcohol ethoxylate by a wastewater microbial consortium | Request PDF - ResearchGate. ResearchGate.
Metabolites and biodegradation pathways of fatty alcohol ethoxylates in microbial biocenoses of sewage treatment plants - PubMed. PubMed.
Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study | ACS Omega - ACS Publications. ACS Publications.
Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC. PMC.
Kinetic and Product Studies of the Reactions of Selected Glycol Ethers with OH Radicals. ACS Publications.
2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol CAS N°: 112-50-5 - OECD-HPV. OECD.
Bacterial degradation of glycol ethers - PubMed. PubMed.
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS - IJMR. IJMR.
Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - Semantic Scholar. Semantic Scholar.
Technical Support Center: Handling, Storage, and Troubleshooting for 2-(2-Ethoxyethoxy)propanoic Acid
Welcome to the Technical Support Center. As application scientists in bioconjugation and drug development, we understand that the integrity of your crosslinkers directly dictates the success of your syntheses.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists in bioconjugation and drug development, we understand that the integrity of your crosslinkers directly dictates the success of your syntheses. 2-(2-ethoxyethoxy)propanoic acid (CAS: 1016779-46-6) is a highly versatile, short-chain PEGylated carboxylic acid used to impart hydrophilicity and flexibility to drug conjugates and surface coatings.
However, its chemical structure—combining a hygroscopic carboxylic acid with oxidation-prone ether linkages—demands rigorous handling protocols. This guide provides field-proven, self-validating workflows and mechanistic troubleshooting to ensure your reagent remains pristine from receipt to reaction.
Physicochemical Profile & Storage Parameters
Before designing a handling protocol, it is critical to understand the intrinsic vulnerabilities of the molecule. The ether oxygens are susceptible to radical-mediated autoxidation, while the terminal acid drives rapid moisture absorption [2].
Acidic nature requires PPE (nitrile gloves, goggles).
Optimal Storage Temp
-20°C
Suppresses thermal degradation and kinetic oxidation [2].
Atmosphere
Inert (Argon preferred over Nitrogen)
Argon is denser than air, effectively displacing O₂ to prevent ether hydroperoxide formation.
Core Methodologies: Self-Validating Protocols
Do not treat this reagent as a standard benchtop organic acid. To maintain its integrity, you must implement a systematic approach to aliquoting and purification.
Repeated freeze-thaw cycles introduce condensation, which rapidly degrades downstream coupling efficiency. We strongly recommend aliquoting the reagent immediately upon receipt.
Equilibration: Transfer the sealed commercial bottle from cold storage to a vacuum desiccator. Allow 2 hours for temperature equilibration.
Self-Validation: Inspect the exterior of the vial; if any condensation is visible, equilibration is incomplete. Opening it now will instantly contaminate the batch with atmospheric moisture.
Atmospheric Control: Move the bottle into a glovebox purged with high-purity Argon (O₂ < 5 ppm, H₂O < 1 ppm).
Dispensing: Aliquot the reagent into pre-weighed, oven-dried (150°C for 4 hours) amber glass vials. Target single-use quantities (e.g., 10–50 mg).
Headspace Purging: Gently blow a stream of Argon over the liquid surface for 10 seconds.
Sealing: Cap tightly with PTFE-lined septa.
Self-Validation: Weigh the sealed vial and record the mass on the label. A future weight increase prior to use definitively indicates moisture ingress.
Long-Term Storage: Store at -20°C in a secondary container filled with indicating Drierite.
Caption: Workflow for the inert aliquoting and storage of 2-(2-ethoxyethoxy)propanoic acid.
Protocol B: Peroxide Testing and Remediation
If the reagent has been stored for >6 months or exposed to air, you must verify the absence of ether hydroperoxides before use.
Diagnostic Test: Dissolve 5 mg of the reagent in 1 mL of DI water. Add 1 drop of 10% aqueous potassium iodide (KI) solution. A yellow/brown tint indicates the presence of peroxides.
Remediation (If Positive): Dissolve the contaminated acid in dichloromethane (DCM).
Reduction Wash: Wash the organic layer with an equal volume of 10% aqueous sodium sulfite (Na₂SO₃). Crucial Step: Ensure the aqueous layer is acidified to pH ~2 with HCl before phase separation. This forces the carboxylic acid to remain protonated and partition into the DCM layer, preventing product loss.
Validation: Retest the organic layer with KI-starch paper. Repeat the wash until the test is strictly negative.
Recovery: Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation at <30°C.
Troubleshooting Guides & FAQs
When experiments fail, the root cause often lies in the degradation of the linker. The following Q&A addresses the most common mechanistic failures encountered by researchers.
Caption: Mechanistic pathways of oxidative and moisture-induced degradation.
Q1: Why is my EDC/NHS coupling yield suddenly dropping when using an older batch of this acid?Causality: The compound is highly hygroscopic. Absorbed atmospheric moisture acts as a potent nucleophile during EDC/NHS activation. Water rapidly hydrolyzes the highly reactive O-acylisourea intermediate back to the free carboxylic acid before your target amine can react.
Self-Validating Solution: Implement a pre-activation validation step. React a small aliquot of the activated acid with a fluorogenic amine (e.g., fluoresceinamine) and monitor via TLC. If the active ester fails to conjugate, moisture contamination is confirmed. Dry the reagent via azeotropic distillation with anhydrous toluene before proceeding.
Q2: LC-MS analysis of my reagent shows lower molecular weight impurities. What caused this?Causality: Ether linkages are notoriously prone to autoxidation. In the presence of oxygen and light, free radical mechanisms form hydroperoxides at the alpha-carbon of the ether oxygen [3]. These hydroperoxides are thermodynamically unstable and decompose, leading to chain scission and the formation of lower molecular weight fragments (e.g., alcohols, aldehydes, or shorter acids).
Self-Validating Solution: Perform the KI diagnostic test (Protocol B). To prevent this entirely, ensure strict adherence to the Argon headspace purging step during aliquoting.
Q3: Can I prepare and store aqueous stock solutions of this acid for convenience?Causality: While the ether backbone does not rapidly hydrolyze in water, aqueous environments promote microbial growth and can lead to slow decarboxylation or esterification if other alcohols are present.
Self-Validating Solution: We strongly advise against long-term aqueous storage. If a stock solution is absolutely necessary for automated synthesis, prepare it in anhydrous, degassed DMSO, store at -80°C, and use within 14 days. Verify the integrity via NMR before use.
Degradation & Troubleshooting Matrix
Use this matrix to rapidly diagnose and correct physical or chemical anomalies in your reagent batch.
Table 2: Diagnostic Troubleshooting Matrix
Symptom / Observation
Mechanistic Cause
Diagnostic Test
Corrective Action
Increased Viscosity / Sluggish Flow
Moisture absorption leading to extensive hydrogen bonding networks.
Karl Fischer Titration (>0.1% H₂O indicates failure).
Azeotropic distillation with toluene; re-aliquot under Argon.
Yellow/Brown Discoloration
Thermal degradation or transition metal contamination catalyzing oxidation.
Visual inspection against a white background.
Discard batch. Do not attempt to salvage highly discolored PEG-acids.
Failing Amidation Yields
Hydrolysis of active ester intermediates by absorbed water.
Fluoresceinamine coupling assay (pass/fail).
Dry reagent; ensure reaction solvent (e.g., DMF) is strictly anhydrous.
Shift in Retention Time (HPLC)
Chain scission due to advanced hydroperoxide decomposition [3].
KI-Starch test for peroxides.
Perform Na₂SO₃ reduction wash (Protocol B) or discard if scission is extensive.
References
NextSDS Database. "2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information." NextSDS.[Link]
ACS Publications. "Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol." Organic Process Research & Development.[Link]
Troubleshooting
Technical Support Center: Safe Handling of 2-(2-ethoxyethoxy)propanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-ethoxyethoxy)propanoic acid. This guide provides essential safety precautions, troubleshooting adv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-ethoxyethoxy)propanoic acid. This guide provides essential safety precautions, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of this compound in your experiments. As Senior Application Scientists, our goal is to provide you with not only the necessary steps for safe handling but also the scientific reasoning behind these protocols.
Hazard Identification and Risk Assessment
Before beginning any experiment with 2-(2-ethoxyethoxy)propanoic acid, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard classifications.
Q1: What are the primary hazards I should be aware of when working with 2-(2-ethoxyethoxy)propanoic acid?
A1: The primary hazards are skin irritation, serious eye damage, and respiratory tract irritation.[1][2] It is crucial to take precautions to avoid direct contact and inhalation.
Q2: What Personal Protective Equipment (PPE) is mandatory for handling this chemical?
A2: To ensure your safety, the following PPE is required:
Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles.[3] For larger quantities or when there is a risk of splashing, a face shield is also recommended.[3] All eye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection: Chemical-resistant gloves are essential. The appropriate glove material should be selected based on the specific solvent being used and the potential for exposure. Always consult the glove manufacturer's compatibility data to ensure the chosen glove provides adequate protection against breakthrough.[3]
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[3] For tasks with a higher risk of splashing, consider a chemically resistant apron or suit.
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to minimize the inhalation of any vapors.[3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][5]
Q3: How should I properly store 2-(2-ethoxyethoxy)propanoic acid?
A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep it away from heat, sparks, and open flames.[6] It is also important to protect it from light and moisture.[7]
Q4: What are the best practices for handling this compound to minimize exposure?
A4:
Always work in a well-ventilated area, such as a chemical fume hood.[3]
Keep the container tightly closed when not in use.[2][3]
Avoid contact with skin, eyes, and clothing.[2][3]
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[7][9]
Wash your hands thoroughly after handling the compound.[2][7][9]
Troubleshooting Guide
Issue: I've accidentally spilled a small amount of 2-(2-ethoxyethoxy)propanoic acid on my lab bench.
Solution:
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the area.
Personal Protection: Before cleaning the spill, ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[5][6]
Clean-up: Carefully collect the absorbent material and place it into a suitable, labeled container for disposal.[2][5]
Decontamination: Clean the spill area with soap and water.[9]
Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2][10]
Issue: I think I may have gotten some of the compound on my skin or in my eyes.
Solution:
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][9] Remove any contaminated clothing.[2][9] If skin irritation persists, seek medical attention.[2]
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9][11]
Inhalation: Move to fresh air immediately.[2][9][11] If breathing is difficult, give oxygen.[9][11] If breathing has stopped, give artificial respiration.[9][11][12] Seek immediate medical attention.[9][11]
Ingestion: Do NOT induce vomiting.[4] Wash your mouth out with water.[5][11] Seek immediate medical attention.[9][11][12]
Experimental Protocols: General Safe Handling Workflow
This protocol outlines a general workflow for safely handling 2-(2-ethoxyethoxy)propanoic acid in a laboratory setting.
Preparation:
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
Verify that a safety shower and eyewash station are accessible and in working order.
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
Put on all required PPE (safety goggles, chemical-resistant gloves, lab coat).
Handling and Dispensing:
Carefully open the container, avoiding any splashing or creation of aerosols.
Dispense the required amount of the chemical.
Tightly close the container immediately after use.
Experimental Procedure:
Conduct the experiment within the chemical fume hood.
Avoid heating the compound near open flames or other ignition sources.
If transferring the liquid, use appropriate equipment to minimize the risk of spills.
Post-Experiment:
Properly label and store any remaining chemical.
Decontaminate all glassware and equipment that came into contact with the chemical.
Dispose of all waste materials in appropriately labeled waste containers according to your institution's guidelines.
Clean the work area thoroughly.
Remove PPE and wash hands thoroughly with soap and water.
Visualizations
Chemical Spill Response Workflow
Caption: A flowchart for the appropriate response to a chemical spill.
References
NextSDS. (n.d.). 2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information. Retrieved from [Link]
BASF. (2023, January 6). Safety Data Sheet. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Propionic Acid. Retrieved from [Link]
MilliporeSigma. (2025, November 6). Safety Data Sheet. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
Angene Chemical. (2024, December 26). Safety Data Sheet - Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester. Retrieved from [Link]
Carl ROTH. (2022, October 19). Safety Data Sheet. Retrieved from [Link]
SDS Preparation. (2025, May 1). SDS Section 5 – Firefighting Measures. Retrieved from [Link]
Buckeye Fire Equipment Company. (2021, March 15). Safety Data Sheet - Liquid Fire Suppression Agent. Retrieved from [Link]
ReachOnline. (n.d.). SECTION 5: Firefighting measures. Retrieved from [Link]
Thermo Fisher Scientific. (2012, February 21). Safety Data Sheet - Propanoic acid. Retrieved from [Link]
Australian Government Department of Health. (2019, March 8). Propanoic acid, 2-hydroxy-, ethyl ester: Human health tier II assessment. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Retrieved from [Link]
Synerzine. (n.d.). Safety Data Sheet - Propanoic acid, 2-oxo-. Retrieved from [Link]
Technical Support Center: Purification of 2-(2-Ethoxyethoxy)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers, analytical chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers, analytical chemists, and drug development professionals.
The isolation of 2-(2-ethoxyethoxy)propanoic acid (CAS: 1016779-46-6) presents unique challenges due to its high polarity, hygroscopic ether linkages, and structural similarity to common synthetic byproducts. Because this compound is frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) like Bilastine derivatives , achieving >99% purity is non-negotiable for downstream coupling efficiencies.
This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity during your purification workflows.
Quantitative Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical properties of the target molecule (MW: 162.19 g/mol ) versus its common impurities.
Compound
CAS Number
Molecular Weight
Nature
Boiling Point (Est.)
Primary Removal Strategy
2-(2-Ethoxyethoxy)propanoic acid
1016779-46-6
162.19 g/mol
Target Product
~270 °C
N/A
2-(2-Ethoxyethoxy)ethanol
111-90-0
134.17 g/mol
Neutral Starting Material
202 °C
pH-Swing Extraction (Organic Wash)
2-Bromopropanoic acid
598-72-1
152.97 g/mol
Halogenated Acid
203 °C
Fractional Distillation
Lactic Acid
50-21-5
90.08 g/mol
Polar Acid Byproduct
122 °C (15 mmHg)
Aqueous Wash / Distillation
Inorganic Salts (e.g., NaBr)
7647-15-6
102.89 g/mol
Salt Byproduct
>1300 °C
Liquid-Liquid Extraction
Troubleshooting Guide & FAQs
Q1: My post-reaction mixture contains significant amounts of unreacted 2-(2-ethoxyethoxy)ethanol. How do I selectively remove it?A1: The most robust method is a pH-swing liquid-liquid extraction.
Causality: 2-(2-ethoxyethoxy)ethanol is a neutral, water-soluble ether-alcohol, whereas your target molecule is a carboxylic acid. By adjusting the aqueous mixture to a mildly alkaline pH (8.5–9.0) using sodium bicarbonate, you quantitatively convert the 2-(2-ethoxyethoxy)propanoic acid into its highly water-soluble sodium salt. The neutral alcohol remains un-ionized and can be partitioned into a moderately polar organic solvent like dichloromethane (DCM) and discarded.
Q2: HPLC analysis shows a persistent early-eluting impurity. What is it, and how can I clear it?A2: Early-eluting peaks in reverse-phase HPLC are highly polar impurities. In this synthesis, it is almost certainly lactic acid (formed via the alkaline hydrolysis of 2-bromopropanoic acid) or acrylic acid (an elimination byproduct).
Causality: Because these are also carboxylic acids, they co-extract with your target product during the pH swing. To remove them, you must exploit their lower molecular weights and higher volatility. A high-vacuum fractional distillation will easily strip these lower-boiling acids away from the heavier 2-(2-ethoxyethoxy)propanoic acid.
Q3: The isolated product has a yellow tint and poor coupling efficiency in my downstream API synthesis. What went wrong?A3: A yellow tint indicates trace oxidation of the ether linkages or the presence of polymerized acrylic acid byproducts. Poor coupling efficiency is typically caused by residual moisture; the ethoxyethoxy chain is highly hygroscopic.
Causality: Water acts as a nucleophile, quenching coupling reagents (like EDC or HATU) intended for the carboxylic acid. To resolve this, treat the final organic extract with activated carbon to adsorb the colored polymeric species, followed by rigorous drying over anhydrous MgSO₄ and an azeotropic distillation with toluene.
Purification Workflow
Logical workflow for the isolation and purification of 2-(2-ethoxyethoxy)propanoic acid.
Quench & Dilute: Dilute the crude reaction mixture with distilled water (1:5 v/v).
pH Adjustment: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) under stirring until the pH stabilizes at 8.5–9.0.
Causality: NaHCO₃ is a mild base that deprotonates the carboxylic acids into water-soluble salts without causing further hydrolysis of unreacted starting materials.
Validation Check: Test the aqueous layer with a calibrated pH meter. If the pH drops below 8.0, CO₂ evolution is still occurring; continue adding NaHCO₃ until bubbling ceases and the pH remains stable.
Organic Wash: Extract the aqueous layer three times with equal volumes of dichloromethane (DCM).
Causality: DCM selectively partitions the unreacted 2-(2-ethoxyethoxy)ethanol away from the water-soluble sodium carboxylate salts.
Validation Check: Perform Thin Layer Chromatography (TLC) on the third DCM wash. If the alcohol spot is still visible under KMnO₄ stain, perform a fourth wash. Discard the combined DCM layers.
Phase 2: Acidification and Product Recovery
Acidification: Cool the retained aqueous layer in an ice bath (0–5 °C). Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 1.5.
Causality: Cooling prevents exothermic degradation. A pH of 1.5 ensures the complete protonation of 2-(2-ethoxyethoxy)propanoic acid, driving it out of the aqueous phase.
Validation Check: Spot the solution on wide-range pH paper. If the pH is >2, the product will remain partially ionized, severely reducing your final yield.
Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate (EtOAc).
Causality: EtOAc is an excellent solvent for highly oxygenated, polar carboxylic acids.
Washing & Drying: Wash the combined EtOAc layers once with brine (saturated NaCl) to remove bulk water. Dry the organic layer over anhydrous MgSO₄ for 30 minutes.
Validation Check: The MgSO₄ should flow freely like "snow" when swirled. If it clumps heavily at the bottom of the flask, water is still present; add more MgSO₄.
Phase 3: Final Polish (Distillation)
Concentration: Filter off the MgSO₄ and concentrate the filtrate in vacuo using a rotary evaporator (40 °C bath) to yield the crude acid.
Fractional Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (< 1 mmHg).
Causality: High vacuum lowers the boiling point, preventing thermal decomposition of the ether linkages.
Validation Check: Monitor the vapor temperature. Discard the initial "forerun" fraction (contains residual solvent, water, and low-boiling lactic/acrylic acids). Only collect the main fraction corresponding to the stable boiling plateau of 2-(2-ethoxyethoxy)propanoic acid.
References
NextSDS Substance Database. 2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information. NextSDS. Available at:[Link]
Technical Support Center: Preventing Side Reactions in 2-(2-ethoxyethoxy)propanoic acid Conjugation
Welcome to the technical support center for 2-(2-ethoxyethoxy)propanoic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(2-ethoxyethoxy)propanoic acid conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile PEG linker. Here, we delve into the common challenges and side reactions encountered during conjugation experiments and offer field-proven insights to help you achieve optimal results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-(2-ethoxyethoxy)propanoic acid.
Problem 1: Low or No Conjugation Yield
Q: I am experiencing very low or no yield of my desired conjugate. What are the likely causes and how can I improve the outcome?
A: Low conjugation yield is a frequent issue stemming from several factors, primarily related to the popular EDC/NHS coupling chemistry used to activate the carboxylic acid of 2-(2-ethoxyethoxy)propanoic acid for reaction with primary amines.
Possible Causes & Recommended Solutions:
Possible Cause
Underlying Reason
Recommended Solution
Inactive EDC or NHS Reagents
EDC and NHS are moisture-sensitive. Exposure to humidity can lead to their degradation, rendering them ineffective for activating the carboxyl group.[1]
Purchase fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C.[1] Always allow the reagents to warm to room temperature before opening to prevent condensation.[1] Prepare solutions immediately before use.[1]
Inappropriate Buffer pH
The two main steps in EDC/NHS chemistry have conflicting optimal pH ranges. Carboxyl activation with EDC is most efficient at a slightly acidic pH (4.5-6.0).[1][2] However, the subsequent reaction of the NHS-ester with a primary amine is most efficient at a slightly alkaline pH (7.0-8.5), where the amine is deprotonated and more nucleophilic.[1][3]
Implement a two-step pH procedure. First, activate the 2-(2-ethoxyethoxy)propanoic acid with EDC and NHS in a non-amine, non-carboxylate buffer like MES at pH 5.0-6.0.[1][2][4] Then, for the second step, raise the pH to 7.2-8.0 before adding your amine-containing molecule.[2][4]
Hydrolysis of Intermediates
The O-acylisourea intermediate formed by EDC and the NHS-ester are both susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group.[5][6][7][8] The rate of hydrolysis increases significantly with rising pH.[2][6] At pH 8.6, the half-life of an NHS-ester can be as short as 10 minutes.[6][9]
Minimize the time between the activation and coupling steps.[1] Perform the reaction at room temperature or 4°C to slow down hydrolysis.[8] Increasing the concentration of your reactants can also favor the desired reaction over hydrolysis.[8]
Competing Nucleophiles in Buffer
Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your target molecule for reaction with the activated linker.[1][8]
Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or HEPES for the coupling step.[1][7]
Problem 2: Presence of Unwanted Side Products
Q: I am observing unexpected peaks in my analysis (e.g., HPLC, MS), suggesting the formation of side products. What are these and how can I prevent them?
A: The formation of side products is a common challenge in carbodiimide chemistry. Understanding these side reactions is key to minimizing their occurrence.
Common Side Products & Prevention Strategies:
Side Product
Mechanism of Formation
Prevention Strategy
N-acylurea
The highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards amines.[10][11][12] This is a significant competitive side reaction.
The addition of NHS or Sulfo-NHS is the primary strategy to mitigate this.[5][7] NHS rapidly converts the O-acylisourea to a more stable NHS-ester, which is less prone to rearrangement.[7] Using solvents with a low dielectric constant, like dichloromethane or chloroform, can also minimize this side reaction, though this is not always feasible for biological molecules.[10][12]
Intra- and Inter-molecular Crosslinking of Proteins
If your target molecule is a protein, EDC can activate its surface carboxyl groups (from aspartic and glutamic acid residues), leading to unwanted crosslinking with lysine residues on the same or other protein molecules.
To reduce this, perform the reaction in a concentrated protein solution at a low pH and use a large excess of the nucleophile (the amine-containing molecule you wish to conjugate).[13] A two-step protocol where excess EDC is removed or quenched before adding the protein is also highly effective.[4][14]
Reaction with Non-Target Nucleophiles
While NHS-esters are highly reactive towards primary amines, they can also react with other nucleophiles like the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, especially at higher pH.[8]
Careful control of the reaction pH is crucial. Maintaining the pH within the recommended range of 7.2-8.5 helps to favor the reaction with the more nucleophilic primary amines.[8]
Problem 3: Protein Aggregation or Precipitation During Reaction
Q: My protein is aggregating and precipitating out of solution during the conjugation reaction. What could be causing this?
A: Protein aggregation during conjugation can be a significant hurdle, often influenced by the reaction conditions.
Causes of Aggregation & Solutions:
Cause
Explanation
Solution
Reaction pH Close to Protein's Isoelectric Point (pI)
When the pH of the buffer is close to the pI of the protein, its net charge is near zero. This reduces the electrostatic repulsion between protein molecules, making them more likely to aggregate.[2]
Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[2] You may need to choose a different buffer system or adjust the pH accordingly.
High Concentration of Reagents
A high concentration of the 2-(2-ethoxyethoxy)propanoic acid or the coupling reagents can sometimes lead to protein precipitation.[1]
Consider performing the reaction in a more dilute solution.[2] A stepwise addition of the reagents might also be beneficial.
Conformational Changes
The process of conjugation itself can sometimes induce conformational changes in the protein, exposing hydrophobic regions that can lead to aggregation.[15]
The inclusion of stabilizing excipients in the reaction buffer, such as non-ionic surfactants or sugars, may help to maintain protein stability.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the chemistry and application of 2-(2-ethoxyethoxy)propanoic acid.
Q1: What is the primary functional group in 2-(2-ethoxyethoxy)propanoic acid and how is it utilized in conjugation?
A1: The key functional group is the terminal carboxylic acid (-COOH).[16][17] This group is typically activated using carbodiimide chemistry, most commonly with EDC in the presence of NHS or its water-soluble analog, Sulfo-NHS.[7] This activation converts the carboxylic acid into an amine-reactive NHS-ester, which can then form a stable amide bond with a primary amine (-NH2) on a target molecule, such as a protein, peptide, or small molecule drug.[6][7]
Q2: What is the purpose of the ethoxyethoxy moiety in the linker?
A2: The ethoxyethoxy group is a short polyethylene glycol (PEG) chain. The inclusion of this PEG spacer offers several advantages in bioconjugation:
Enhanced Solubility: PEG is known to improve the water solubility of the resulting conjugate.[18]
Reduced Immunogenicity: PEGylation can help to reduce the immunogenicity of the conjugated biomolecule.[18]
Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic radius of the molecule, leading to longer circulation times in the body.[18]
Biocompatibility: PEG is generally considered biocompatible and has low toxicity.[19]
Q3: What are the optimal molar ratios of EDC and NHS to 2-(2-ethoxyethoxy)propanoic acid?
A3: The optimal molar ratios can vary depending on the specific reactants and conditions, so empirical optimization is often necessary. However, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxyl groups of the 2-(2-ethoxyethoxy)propanoic acid. Some protocols suggest using a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. A suggested starting point is a 2:1 ratio of EDC to NHS.[1]
Q4: How can I purify my final conjugate and remove unreacted materials?
A4: The purification of the final conjugate is a critical step to remove excess reagents, unreacted starting materials, and any side products. The choice of purification method depends on the properties of your conjugate. Common techniques include:
Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. It is effective for removing small molecules like unreacted linkers and byproducts from larger protein conjugates.[20]
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be very effective in separating the desired conjugate from unreacted protein, as the conjugation process often alters the overall charge of the protein.[20][21]
Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities and for buffer exchange.[22][23]
Affinity Chromatography: If your biomolecule has a specific binding partner (e.g., an antibody with Protein A/G or a His-tagged protein with a nickel column), this can be a highly specific method of purification.[]
Q5: What analytical techniques are recommended for characterizing the final conjugate?
A5: Thorough characterization is essential to confirm the success of the conjugation and to determine the properties of the final product. Recommended techniques include:
Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming the covalent attachment of the linker and payload.[21][25]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the increase in molecular weight of a protein after conjugation.[20]
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and Reverse-Phase (RP)-HPLC are used to assess purity and quantify the amount of conjugate.[5][20]
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the attached molecule has a distinct chromophore, the degree of labeling.[25]
Protocol: Two-Step EDC/NHS Conjugation of 2-(2-ethoxyethoxy)propanoic acid to a Protein
This protocol provides a general framework. Optimization of reagent concentrations and reaction times may be necessary for your specific application.
Materials:
2-(2-ethoxyethoxy)propanoic acid
Protein with primary amine groups (e.g., lysine residues)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Activation Buffer: 0.1 M MES, pH 5.0-6.0
Coupling Buffer: PBS, pH 7.2-7.5
Quenching Solution (optional): Hydroxylamine or Tris buffer
Desalting columns for buffer exchange
Procedure:
Step 1: Activation of 2-(2-ethoxyethoxy)propanoic acid
Dissolve 2-(2-ethoxyethoxy)propanoic acid in Activation Buffer.
Add a 5-10 fold molar excess of Sulfo-NHS and a 2-4 fold molar excess of EDC over the amount of Sulfo-NHS.[26]
Incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Protein
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.[4] Alternatively, the activated linker can be purified from excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
Add the protein to the activated linker solution. The molar ratio of activated linker to protein should be optimized, but a starting point of 10-20 fold molar excess of the linker is common.
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 3: Quenching (Optional but Recommended)
Add a quenching reagent like hydroxylamine or Tris to a final concentration of 10-50 mM to stop the reaction and quench any unreacted NHS-esters.[26]
Step 4: Purification
Purify the protein conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography or dialysis.
Visualizing the Chemistry
Caption: EDC/NHS conjugation workflow and potential side reactions.
References
Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC. (2019, July 10). National Center for Biotechnology Information.[Link]
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC. (2021, June 20). National Center for Biotechnology Information.[Link]
Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. Luxembourg Bio Technologies.[Link]
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2015, September 11). ACS Publications.[Link]
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC. National Center for Biotechnology Information.[Link]
Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure - AIP Publishing. (2022, September 1). AIP Publishing.[Link]
Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D. (2015, June 22). RSC Publishing.[Link]
Characterizing Protein-Nucleic Acid Conjugates with Light Scattering | LCGC International. (2018, November 12). LCGC International.[Link]
Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry - Reddit. (2016, August 25). Reddit.[Link]
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC. (2023, March 2). National Center for Biotechnology Information.[Link]
Protein Conjugates - BioProcess International. (2010, November 1). BioProcess International.[Link]
2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information - NextSDS. NextSDS.[Link]
Propanoic acid, 2-(1-ethoxyethoxy)-, ethyl ester - the NIST WebBook. NIST.[Link]
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC. National Center for Biotechnology Information.[Link]
Technical Support Center: Optimizing pH for 2-(2-ethoxyethoxy)propanoic Acid Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-(2-ethoxyethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(2-ethoxyethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction pH. Precise pH control is paramount for maximizing yield, minimizing impurities, and ensuring the stability of your products. This document moves beyond simple protocols to explain the causal chemical principles behind pH-dependent reactivity.
Section 1: Fundamental Properties - pKa and pH-Dependent Speciation
Understanding the ionization state of 2-(2-ethoxyethoxy)propanoic acid is the cornerstone of reaction optimization. The molecule's carboxylic acid group can exist in a protonated (neutral) form or a deprotonated (anionic carboxylate) form, with the equilibrium between them governed by the solution's pH.
FAQ 1: What is the pKa of 2-(2-ethoxyethoxy)propanoic acid and why is it important?
The exact experimental pKa value for 2-(2-ethoxyethoxy)propanoic acid is not widely published. However, we can make a highly reliable estimation based on its structural analogue, propanoic acid, which has a pKa of approximately 4.88.[1][2] The 2-(2-ethoxyethoxy) group is a weak electron-donating group located relatively far from the carboxylic acid moiety, so its effect on the pKa is expected to be minimal.
The pKa is the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms of the acid are present in equal concentrations (50% each).
At pH < pKa: The acid is predominantly in its protonated, neutral form (R-COOH).
At pH > pKa: The acid is predominantly in its deprotonated, anionic carboxylate form (R-COO⁻).
This speciation is critical because the reactivity of the carboxyl group is highly dependent on its protonation state. The neutral R-COOH form is required for acid-catalyzed reactions like esterification, while the anionic R-COO⁻ form can be unreactive or interfere with certain coupling chemistries.
Caption: pH-dependent equilibrium of 2-(2-ethoxyethoxy)propanoic acid.
Table 1: Estimated Speciation of 2-(2-ethoxyethoxy)propanoic Acid at Various pH Values (pKa ≈ 4.88)
pH Value
% Protonated (R-COOH)
% Deprotonated (R-COO⁻)
Dominant Species
2.88
~99.0%
~1.0%
R-COOH
3.88
~90.9%
~9.1%
R-COOH
4.88
50.0%
50.0%
Equal Mixture
5.88
~9.1%
~90.9%
R-COO⁻
6.88
~1.0%
~99.0%
R-COO⁻
Section 2: pH Optimization for Esterification Reactions
Esterification, particularly the Fischer-Speier method, is a cornerstone reaction for carboxylic acids.[3] It involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
FAQ 2: What is the optimal pH for the esterification of 2-(2-ethoxyethoxy)propanoic acid?
The optimal condition for Fischer esterification is strongly acidic. The reaction mechanism requires the protonation of the carbonyl oxygen of the carboxylic acid.[3][4][5] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Recommended pH Range: 1.0 - 3.0
Causality: In this pH range, the concentration of the protonated R-COOH form is maximized, and there is a sufficient concentration of H⁺ ions to act as a catalyst. Without an acid catalyst, the reaction is extremely slow.[6] The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms will drive the reaction toward the ester product.[3][7]
FAQ 3: Can the pH be too low for esterification? What are the risks?
Yes. While acidic conditions are necessary, an excessively low pH (e.g., < 1.0) or the use of very harsh acids can lead to side reactions, particularly if your alcohol or starting material contains other sensitive functional groups. Potential issues include:
Dehydration: Especially with secondary or tertiary alcohols.
Ether Cleavage: The ethoxyethoxy moiety is generally stable, but extremely harsh acidic conditions and high temperatures could potentially lead to ether bond hydrolysis over extended reaction times.
Substrate Degradation: If other parts of your molecule are acid-labile.
Troubleshooting Tip: If you observe charring or significant side product formation, consider using a milder acid catalyst (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or slightly increasing the pH to the upper end of the recommended range (pH 2.5 - 3.0).
Section 3: pH Optimization for Amidation Reactions
Forming an amide bond between 2-(2-ethoxyethoxy)propanoic acid and an amine typically requires a coupling agent (e.g., EDC, DCC) to activate the carboxylic acid. The pH must be carefully controlled to balance the requirements of all three components: the acid, the amine, and the coupling agent.
FAQ 4: Why is a near-neutral pH often required for amidation reactions?
The optimal pH for most amidation coupling reactions is a compromise, typically in the range of 4.5 - 7.0 . This is due to two competing requirements:
Amine Nucleophilicity: The reacting amine must be in its neutral, unprotonated form (R-NH₂) to act as a nucleophile. If the pH is too low, the amine will be protonated to its non-nucleophilic ammonium salt form (R-NH₃⁺).
Carboxylic Acid Activation: The carboxylic acid must be activated by the coupling agent. While some activation can occur on the carboxylate (R-COO⁻), the protonated form (R-COOH) is generally more reactive in many standard coupling protocols.
A pH around the pKa of the carboxylic acid (≈4.88) often represents a sweet spot where there is enough of the R-COOH form for efficient activation and a significant population of the amine exists in its free base form.
FAQ 5: My amidation yield is low. How can I troubleshoot this using pH?
Low yields in amidation are frequently pH-related.
Symptom: No reaction or very slow reaction.
Possible Cause: The pH may be too low, causing the amine to be fully protonated and non-nucleophilic.
Solution: Slowly add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to raise the pH into the 6.0 - 7.0 range. Monitor the pH carefully.
Symptom: Complex mixture of side products.
Possible Cause: The pH may be too high. This can lead to side reactions with the activated ester intermediate (e.g., hydrolysis) or instability of the coupling agent.
Solution: Start the reaction at a slightly acidic pH (e.g., 5.0 - 5.5) using a buffer or by adding a mild acid like HOBt, which also helps to suppress side reactions.
Section 4: Preventing Product Hydrolysis
The ester or amide products derived from 2-(2-ethoxyethoxy)propanoic acid can be susceptible to hydrolysis, which breaks the bond you just formed. This is a critical consideration during reaction workup and purification.
FAQ 6: At what pH is my ester product most stable?
Ester hydrolysis is catalyzed by both acid and base.[6][8][9]
Acid-Catalyzed Hydrolysis (pH < 4): This is the reverse of Fischer esterification and is an equilibrium process.[9]
Base-Catalyzed Hydrolysis (Saponification, pH > 8): This reaction is effectively irreversible because the deprotonated carboxylate salt is formed, which is unreactive toward the alcohol.[6] The rate of hydrolysis increases with hydroxide ion concentration.[8]
Therefore, esters are generally most stable in a slightly acidic to neutral pH range (pH 4 - 7) , where the rates of both acid- and base-catalyzed hydrolysis are at a minimum. During aqueous workups or chromatography, it is crucial to maintain the pH within this stability window to prevent loss of your product.
Caption: A troubleshooting workflow for pH-related reaction issues.
Section 5: Experimental Protocols
Protocol 1: General Procedure for pH Optimization Screening
This protocol outlines a small-scale screening process to identify the optimal pH for a reaction, such as an amidation.
Objective: To determine the effect of pH on reaction conversion and impurity profile.
Materials:
2-(2-ethoxyethoxy)propanoic acid
Amine or Alcohol reactant
Appropriate solvent (e.g., DMF, DCM)
Coupling agent (if amidation, e.g., EDC/HOBt)
0.5 M HCl solution
0.5 M NaOH or a non-nucleophilic organic base (e.g., DIPEA)
pH indicator strips (narrow range, e.g., pH 4-7) or calibrated pH meter with organic solvent-compatible probe
Small reaction vials (e.g., 5 mL) with stir bars
Analytical method for monitoring (e.g., TLC, LC-MS)
Methodology:
Stock Solution Preparation: Prepare a stock solution of 2-(2-ethoxyethoxy)propanoic acid, the amine/alcohol (1.1 equivalents), and any additives (e.g., HOBt, 1.1 equivalents) in the chosen reaction solvent.
Reaction Setup: In five separate vials, place an equal volume of the stock solution. Label them pH 4.5, 5.5, 6.5, 7.5, and "No Adjust".
pH Adjustment (Crucial Step):
To each vial, add a tiny drop of the reaction mixture onto a wetted pH strip to measure the initial pH.
For the labeled vials, carefully add micro-liter quantities of 0.5 M HCl or base (DIPEA is recommended for amidations to avoid introducing water) to adjust the mixture to the target pH. Stir for 1-2 minutes between additions and re-check the pH.
Initiate Reaction: Add the coupling agent (e.g., EDC, 1.2 equivalents) to each vial simultaneously.
Reaction Monitoring: Stir all reactions at the desired temperature (e.g., room temperature). At set time points (e.g., 1h, 4h, 16h), take a small aliquot from each vial and quench it (e.g., with a small amount of water).
Analysis: Analyze the quenched aliquots by LC-MS or TLC to determine the relative percentage of starting material, desired product, and any major byproducts.
References
Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester
Source: University Course Material
URL
Source: PMC (PubMed Central)
Title: Problem 39 (a) Write a mechanism for the es...
Title: ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST
Source: Journal of Engineering & Processing Management
URL
Title: Ester to Acid - Common Conditions
Source: Organic Chemistry Portal
URL
Title: Hydrolysis of Esters
Source: Chemguide
URL
Title: The Hydrolysis of Esters
Source: Chemistry LibreTexts
URL
Source: PMC (PubMed Central)
Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)
Title: How to calculate the pH of propanoic acid
Source: Quora
URL
Title: How to calculate acidic buffer solution pH, and how do they behave?
A Senior Application Scientist's Guide to the Synthesis and Confirmation of 2-(2-ethoxyethoxy)propanoic acid
This guide provides an in-depth technical comparison of synthetic routes for 2-(2-ethoxyethoxy)propanoic acid, a valuable building block in pharmaceutical and materials science applications. We will delve into the mechan...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical comparison of synthetic routes for 2-(2-ethoxyethoxy)propanoic acid, a valuable building block in pharmaceutical and materials science applications. We will delve into the mechanistic rationale behind the primary synthesis protocol, offer a comparative analysis with a viable alternative, and provide detailed experimental procedures for both synthesis and analytical confirmation.
Introduction
2-(2-ethoxyethoxy)propanoic acid is a bifunctional molecule featuring both an ether linkage and a carboxylic acid moiety. This unique structure imparts desirable properties such as hydrophilicity and reactivity, making it a key intermediate in the synthesis of a wide range of molecules, including specialized polymers, surfactants, and drug delivery systems. The ether chain can improve the solubility and pharmacokinetic profile of drug candidates, while the carboxylic acid provides a reactive handle for further chemical modifications.
Given its utility, the reliable and verifiable synthesis of this compound is of paramount importance to researchers. This guide is intended to equip fellow scientists and drug development professionals with the necessary knowledge to not only synthesize 2-(2-ethoxyethoxy)propanoic acid but also to rigorously confirm its identity and purity.
Primary Synthesis Route: The Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of ethers, including α-ether carboxylic acids like our target molecule, is the venerable Williamson ether synthesis. This reaction, first reported by Alexander Williamson in 1850, proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[1][2]
Causality of Experimental Choices:
Our chosen strategy involves the reaction of the sodium salt of 2-ethoxyethanol with ethyl 2-bromopropanoate, followed by the hydrolysis of the resulting ester.
Choice of Nucleophile: 2-ethoxyethanol is deprotonated with a strong base, sodium hydride (NaH), to form the corresponding alkoxide. Sodium hydride is an excellent choice as it irreversibly deprotonates the alcohol, driving the formation of the nucleophile to completion. The byproduct, hydrogen gas, simply evolves from the reaction mixture and does not interfere with the subsequent steps.
Choice of Electrophile: Ethyl 2-bromopropanoate is selected as the electrophile. The bromine atom at the α-position to the carbonyl group is a good leaving group, and the carbon to which it is attached is susceptible to nucleophilic attack. The use of the ethyl ester of 2-bromopropanoic acid protects the carboxylic acid functionality from acting as a competing nucleophile.
Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the sodium cation without deactivating the alkoxide nucleophile.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Synthesis of ethyl 2-(2-ethoxyethoxy)propanoate
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C using an ice bath.
Slowly add a solution of 2-ethoxyethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, and then at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.
Slowly add a solution of ethyl 2-bromopropanoate (1.05 equivalents) in anhydrous THF to the reaction mixture.
Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2-ethoxyethoxy)propanoate.
Step 2: Hydrolysis to 2-(2-ethoxyethoxy)propanoic acid
Dissolve the crude ethyl 2-(2-ethoxyethoxy)propanoate in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide (NaOH).
Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
Remove the ethanol under reduced pressure.
Wash the aqueous residue with diethyl ether to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with a 1 M aqueous solution of hydrochloric acid (HCl).
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, 2-(2-ethoxyethoxy)propanoic acid.
Confirmation of Synthesis: A Multi-Technique Approach
The successful synthesis of 2-(2-ethoxyethoxy)propanoic acid must be confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they offer a comprehensive and self-validating confirmation of the product's identity and purity.
Experimental Workflow for Synthesis and Confirmation
Caption: Workflow for the synthesis and confirmation of 2-(2-ethoxyethoxy)propanoic acid.
Data Presentation
Table 1: Expected ¹H NMR Data for 2-(2-ethoxyethoxy)propanoic acid
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~11.5
Singlet (broad)
1H
-COOH
~4.0
Quartet
1H
-CH(O)-
3.5-3.7
Multiplet
4H
-O-CH₂-CH₂-O-
3.5
Quartet
2H
-O-CH₂-CH₃
1.3
Doublet
3H
-CH(O)-CH₃
1.2
Triplet
3H
-O-CH₂-CH₃
Table 2: Expected ¹³C NMR Data for 2-(2-ethoxyethoxy)propanoic acid
Chemical Shift (δ, ppm)
Assignment
~175
-COOH
~75
-CH(O)-
~70
-O-CH₂-CH₂-O-
~69
-O-CH₂-CH₂-O-
~67
-O-CH₂-CH₃
~18
-CH(O)-CH₃
~15
-O-CH₂-CH₃
Table 3: Expected FT-IR Data for 2-(2-ethoxyethoxy)propanoic acid
Wavenumber (cm⁻¹)
Functional Group
3300-2500 (broad)
O-H stretch (carboxylic acid)
2975-2850
C-H stretch (alkane)
~1710
C=O stretch (carboxylic acid)
~1100
C-O stretch (ether)
Table 4: Expected Mass Spectrometry Data for 2-(2-ethoxyethoxy)propanoic acid
m/z
Assignment
163.0965
[M+H]⁺
185.0784
[M+Na]⁺
161.0819
[M-H]⁻
Alternative Synthesis Route: Alkylation of Ethyl Lactate
An alternative approach to the synthesis of 2-(2-ethoxyethoxy)propanoic acid involves the alkylation of a readily available chiral building block, ethyl lactate, with a suitable haloether, followed by hydrolysis. This method can be advantageous if a stereospecific product is desired, as the stereocenter of the lactate can be preserved.
Experimental Protocol: Alkylation of Ethyl Lactate
Step 1: Synthesis of ethyl 2-(2-ethoxyethoxy)propanoate
To a solution of ethyl lactate (1.0 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) at 0 °C.
Allow the reaction to warm to room temperature and stir for 1 hour.
Add 1-bromo-2-ethoxyethane (1.2 equivalents) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI).
Heat the reaction mixture to reflux for 24-48 hours.
Work-up the reaction as described in the Williamson ether synthesis protocol.
Step 2: Hydrolysis to 2-(2-ethoxyethoxy)propanoic acid
The hydrolysis of the resulting ester is carried out using the same procedure as described for the primary synthesis route.
Comparison of Synthetic Routes
Caption: Comparison of the two synthetic pathways to the target molecule.
Table 5: Comparison of Synthetic Routes
Feature
Williamson Ether Synthesis
Alkylation of Ethyl Lactate
Starting Materials
2-Ethoxyethanol, Ethyl 2-bromopropanoate
Ethyl Lactate, 1-Bromo-2-ethoxyethane
Key Transformation
S(_N)2 reaction
Alkylation followed by hydrolysis
Advantages
General and reliable method, readily available starting materials.
Potential for stereocontrol, utilizes a bio-renewable starting material (ethyl lactate).
Disadvantages
Potential for elimination side reactions with hindered halides.
May require longer reaction times and a phase-transfer catalyst.
Typical Yield
Good to excellent
Moderate to good
Conclusion
This guide has detailed two robust methods for the synthesis of 2-(2-ethoxyethoxy)propanoic acid, with the Williamson ether synthesis being the more general and direct approach. The alternative route, starting from ethyl lactate, offers the potential for stereochemical control. For both methods, a rigorous analytical workflow is essential to confirm the structure and purity of the final product. The provided experimental protocols and expected analytical data serve as a comprehensive resource for researchers in the successful synthesis and characterization of this important chemical intermediate.
References
American Chemical Society. (n.d.). Hyperbranched Poly(ether ketone) with Carboxylic Acid Terminal Groups: Synthesis, Characterization, and Derivatization. ACS Publications. Retrieved March 21, 2026, from [Link]
Academia.edu. (n.d.). Synthesis and acidity of crown ethers with pendant carboxylic acid groups. Retrieved March 21, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-Hydroxy and α-Alkoxy Esters Enabled by a Visible-Light-Induced O-H Insertion Reaction of Diazo Compounds. Retrieved March 21, 2026, from [Link]
Google Patents. (n.d.). Process for preparation of alpha-alkoxy acetic acids and their salts.
Google Patents. (n.d.). Process for preparing alpha-hydroxy acids.
PubMed. (2019). Synthesis of higher carboxylic acids from ethers, CO2 and H2. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
PubChem. (n.d.). 2-(2-ethoxyethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved March 21, 2026, from [Link]
ResearchGate. (2026). The Efficient Synthesis of Alkoxy-esters from Hydroxy Carboxylic Acids Using Dimsyllithium in Dimethylsulfoxide Followed by Alkylation with an Alkyl Halide. Retrieved March 21, 2026, from [Link]
Google Patents. (n.d.). Process for preparing alpha-hydroxy carboxylic acids and esters thereof.
ResearchGate. (n.d.). Synthesis and characterization of carboxylic acid‐terminated polyisobutylenes. Retrieved March 21, 2026, from [Link]
NIST. (n.d.). Propanoic acid, 2-(1-ethoxyethoxy)-, ethyl ester. National Institute of Standards and Technology. Retrieved March 21, 2026, from [Link]
Google Patents. (n.d.). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
SpectraBase. (n.d.). (2S,1'RS)-ETHYL-2-(1'-ETHOXYETHOXY)-PROPANOATE - Optional[13C NMR]. Retrieved March 21, 2026, from [Link]
Google Patents. (n.d.). Synthesis method of 2, 2-ethoxyethanol.
NextSDS. (n.d.). 2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information. Retrieved March 21, 2026, from [Link]
Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved March 21, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved March 21, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved March 21, 2026, from [Link]
PubChem. (n.d.). 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;propanoic acid;1-propoxypropane. National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
Eureka by PatSnap. (2022). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved March 21, 2026, from [Link]
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A Comparative Guide to the Biocompatibility Assessment of 2-(2-ethoxyethoxy)propanoic Acid for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the selection of every molecule in a therapeutic formulation is a critical decision, balancing efficacy with safety. This guide provides an in-depth techni...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the selection of every molecule in a therapeutic formulation is a critical decision, balancing efficacy with safety. This guide provides an in-depth technical assessment of the biocompatibility of 2-(2-ethoxyethoxy)propanoic acid, a molecule with potential applications as a linker or spacer in drug delivery systems, such as in the PEGylation of biologics or the surface modification of nanoparticles. Due to the limited direct biocompatibility data on this specific compound, we will establish a framework for its evaluation based on its chemical properties, known information about structurally related compounds, and the international standards for biocompatibility testing. This guide will compare its anticipated biocompatibility profile with well-established alternatives, providing the necessary experimental context for an informed assessment.
Molecular Profile and Metabolic Considerations
2-(2-ethoxyethoxy)propanoic acid is a bifunctional molecule featuring a carboxylic acid and an ether linkage. Its structure suggests a degree of hydrophilicity, making it a candidate for modifying the surface properties of drug carriers or as a component in hydrogels.
Predicted Metabolic Pathway:
Based on the metabolism of similar glycol ethers and short-chain fatty acids, it is anticipated that 2-(2-ethoxyethoxy)propanoic acid would undergo metabolic processes in vivo. Glycol ethers are typically metabolized via alcohol dehydrogenase to their corresponding alkoxyacetic acids.[1][2] Propionic acid and its derivatives are known to be metabolized through various pathways, including oxidation.[3] Therefore, potential metabolites of 2-(2-ethoxyethoxy)propanoic acid could include smaller, more polar molecules. Understanding this metabolic fate is crucial, as the biocompatibility of the parent compound and its metabolites must be considered.
Framework for Biocompatibility Assessment: A Risk-Based Approach
The biological evaluation of any new chemical entity intended for biomedical application should follow a risk-based approach as outlined in the ISO 10993 series of standards.[4][5][6] Given its potential use in drug delivery systems, which may have direct or indirect contact with circulating blood and various tissues, a comprehensive assessment is warranted.
The following diagram illustrates a logical workflow for the biocompatibility assessment of 2-(2-ethoxyethoxy)propanoic acid.
Figure 1: Proposed workflow for the biocompatibility assessment of 2-(2-ethoxyethoxy)propanoic acid.
In Vitro Biocompatibility Assessment: The First Line of Inquiry
In vitro tests are fundamental for the initial screening of potential toxicity without the use of animal models.[7]
Cytotoxicity (ISO 10993-5)
Cytotoxicity testing is a foundational component of any biocompatibility assessment, providing a sensitive measure of a material's potential to cause cell damage.[7][8]
Experimental Protocol: MTT Assay for Quantitative Cytotoxicity Assessment
Cell Culture: Human fibroblast cells (e.g., L929) are cultured in a 96-well plate to subconfluency.
Preparation of Extracts: An extract of 2-(2-ethoxyethoxy)propanoic acid is prepared by incubating the compound in cell culture medium at a specified concentration for 24 hours at 37°C. A series of dilutions are then prepared.
Cell Exposure: The culture medium is replaced with the extracts of the test compound and controls (negative control: fresh medium; positive control: a known cytotoxic substance).
Incubation: The cells are incubated with the extracts for 24 to 48 hours.
MTT Assay:
An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.
Data Analysis: The absorbance is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.[9]
Hemocompatibility (ISO 10993-4)
For any material that may come into contact with blood, assessing its hemocompatibility is crucial to prevent adverse reactions such as thrombosis, coagulation, and hemolysis.[10][11]
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)
Blood Collection: Fresh human blood is collected with an anticoagulant.
Preparation of Test Samples: 2-(2-ethoxyethoxy)propanoic acid is diluted to various concentrations in a saline solution.
Incubation: The test solutions are incubated with the blood at 37°C for a specified time. A positive control (water for injection) and a negative control (saline) are run in parallel.
Centrifugation: The samples are centrifuged to separate the plasma.
Analysis: The absorbance of the supernatant (plasma) is measured at a wavelength specific for hemoglobin.
Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate of over 5% is typically considered significant.
Comparison with Alternative Molecules
The choice of a linker or surface-modifying agent in drug delivery often involves a trade-off between functionality and biocompatibility. Here, we compare the known or anticipated properties of 2-(2-ethoxyethoxy)propanoic acid with two commonly used alternatives: a PEG-based carboxylic acid (as a direct structural analog) and a copolymer of polylactic acid and polyethylene glycol (PLA-PEG), which is widely used in biodegradable nanoparticles.[12][13]
Feature
2-(2-ethoxyethoxy)propanoic Acid
PEG-Carboxylic Acid (PEG-COOH)
Polylactic Acid-Polyethylene Glycol (PLA-PEG)
Structure
Small molecule with ether and carboxylic acid groups
Polymer with repeating ethylene glycol units and a terminal carboxylic acid
Biodegradable block copolymer
Known Hazards
Skin and eye irritant, potential for specific target organ toxicity[14]
Generally considered biocompatible and non-toxic, though concerns about immunogenicity of PEG exist[15]
Biodegradable to lactic acid and PEG; generally considered biocompatible[16][17]
Predicted Cytotoxicity
Potential for dose-dependent cytotoxicity, similar to other short-chain carboxylic acids[18]
Low cytotoxicity at typical concentrations used in drug delivery[19]
Low cytotoxicity; degradation products are generally well-tolerated
Predicted Hemocompatibility
Unknown, requires testing. The carboxylic acid moiety could potentially interact with blood components.
Generally good hemocompatibility, though high concentrations or certain PEG architectures can cause issues.[14]
Good hemocompatibility, widely used in intravenous formulations.[16]
Biodegradability
Expected to be metabolized.
Non-biodegradable, cleared by the kidneys depending on molecular weight.
Biodegradable through hydrolysis of the ester bonds in the PLA block.[12]
In Vivo Biocompatibility Considerations
Should in vitro screening indicate an acceptable biocompatibility profile, further in vivo testing would be necessary to assess the local and systemic responses.
Irritation and Sensitization (ISO 10993-10 and ISO 10993-23): These tests evaluate the potential for the compound to cause local inflammation or an allergic response upon contact with skin or other tissues.[7][20]
Systemic Toxicity (ISO 10993-11): This assesses the potential for the compound to cause toxicity in distant organs after administration.
Implantation (ISO 10993-6): If the compound is part of an implantable device, this test evaluates the local tissue response to the material over time.
The following diagram outlines the decision-making process for advancing from in vitro to in vivo testing.
Figure 2: Decision matrix for proceeding to in vivo biocompatibility studies.
Conclusion and Future Directions
While 2-(2-ethoxyethoxy)propanoic acid presents an interesting chemical structure for potential applications in drug delivery, its biocompatibility profile remains to be fully elucidated. The initial hazard identification suggests a need for careful evaluation, particularly concerning skin and eye irritation. A systematic approach, beginning with in vitro cytotoxicity and hemocompatibility testing as outlined in this guide, is essential.
Compared to established alternatives like PEG-COOH and PLA-PEG, 2-(2-ethoxyethoxy)propanoic acid offers a smaller molecular footprint, which could be advantageous in certain applications. However, the extensive safety data available for PEG and PLA derivatives currently positions them as lower-risk options.
Future research should focus on generating robust in vitro and in vivo biocompatibility data for 2-(2-ethoxyethoxy)propanoic acid to ascertain its suitability for clinical translation. This will involve a comprehensive assessment of its interaction with biological systems, both as a parent compound and considering its potential metabolites.
Validation of 2-(2-Ethoxyethoxy)propanoic Acid Conjugation Efficiency: A Comparative Guide
As bioconjugation strategies evolve, the selection of an optimal linker has proven to be as critical as the payload or targeting ligand itself. 2-(2-ethoxyethoxy)propanoic acid (EEPA), commonly referred to as a PEG2-acid...
Author: BenchChem Technical Support Team. Date: April 2026
As bioconjugation strategies evolve, the selection of an optimal linker has proven to be as critical as the payload or targeting ligand itself. 2-(2-ethoxyethoxy)propanoic acid (EEPA), commonly referred to as a PEG2-acid or "mini-PEG" linker, has emerged as a premier heterobifunctional building block for Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and peptide modifications[1].
As a Senior Application Scientist, I have designed this guide to objectively evaluate the conjugation efficiency and physicochemical impact of EEPA. By comparing it against traditional alkyl linkers and longer PEG variants, this document provides field-proven insights and self-validating protocols to ensure robust, reproducible bioconjugation.
Mechanistic Overview: The "Goldilocks" Linker
The structural composition of a linker fundamentally dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting conjugate. Linker selection requires balancing solubility, permeability, and steric hindrance[1].
Alkyl Linkers (e.g., Hexanoic Acid): Hydrocarbon chains offer high metabolic stability and promote passive cell membrane permeability. However, their inherent hydrophobicity frequently leads to poor aqueous solubility, driving target aggregation and complicating formulation[1].
Longer PEG Linkers (PEG4-Acid and beyond): Extended polyethylene glycol chains drastically improve aqueous solubility and can shield molecules from immune detection. However, they introduce significant steric hindrance. This entropic penalty reduces the kinetics of conjugation and can severely compromise the binding affinity of the final conjugate to its target receptor[2].
PEG2-Acid (EEPA): EEPA acts as a "Goldilocks" linker. Its two ether oxygen atoms provide sufficient hydrogen-bonding capacity to maintain aqueous solubility and prevent aggregation. Simultaneously, its short, constrained chain prevents the steric clashes associated with larger PEGs, resulting in superior conjugation efficiency and optimal ternary complex formation[1].
Logical relationship of linker properties: Alkyl vs. PEG2 (EEPA) vs. PEG4.
Comparative Quantitative Data
To objectively compare performance, we evaluate the impact of linker selection on the physicochemical properties of a standard PROTAC/ADC scaffold. The data below illustrates how EEPA (PEG2) provides the optimal balance between lipophilicity (cLogP) and conjugation efficiency[1][2].
To guarantee reproducibility, the following protocol employs a self-validating two-step activation and coupling strategy. By isolating the activation step, researchers can definitively determine whether a low yield is due to poor activation (e.g., moisture in the solvent) or poor coupling (e.g., steric hindrance or incorrect buffer pH)[3].
Preparation: Dissolve 1.0 equivalent of EEPA in anhydrous DMF or DMSO.
Causality: Anhydrous conditions are critical; the presence of water will rapidly hydrolyze the activated ester back to the unreactive carboxylic acid.
Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS to the solution.
Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. Because this intermediate is highly unstable and prone to rearranging into a dead-end N-acylurea, NHS is added to rapidly trap it, forming a semi-stable, amine-reactive NHS-ester[3].
Incubation: Stir for 30 minutes at room temperature.
Self-Validation Checkpoint: Analyze a 1 µL aliquot via LC-MS. Do not proceed until >95% conversion to the EEPA-NHS ester is confirmed. This ensures the failure point is not in the activation phase.
Buffer Preparation: Dissolve the target primary amine (0.9 equivalents to ensure complete consumption) in a 100 mM HEPES or PBS buffer adjusted to pH 7.5–8.0.
Causality: The slightly basic pH ensures that the target aliphatic amine (pKa ~9–10) is sufficiently deprotonated to act as a strong nucleophile. However, the pH must not exceed 8.5, as excessive basicity exponentially accelerates the competing hydrolysis of the NHS-ester[3].
Coupling: Add the activated EEPA-NHS solution dropwise to the aqueous amine solution under vigorous stirring.
Incubation: Stir for 2 hours at room temperature.
Self-Validation Checkpoint: Monitor the disappearance of the target amine via analytical HPLC. Once complete, quench the reaction with 50 mM Tris buffer (pH 8.0) for 15 minutes to consume any unreacted NHS-ester before preparative purification.
Workflow of EDC/NHS-mediated bioconjugation of 2-(2-ethoxyethoxy)propanoic acid.
References
PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates
Source: acs.org
URL:[Link]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment: A Comparative Analysis of Ligand-Binding vs. Mass Spectrometry Assays for 2-(2-ethoxyethoxy)propanoic acid
This guide provides an in-depth comparison of two gold-standard analytical methodologies—Ligand-Binding Assays (LBAs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the critical evaluation of cross-rea...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of two gold-standard analytical methodologies—Ligand-Binding Assays (LBAs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the critical evaluation of cross-reactivity. We will use the small molecule 2-(2-ethoxyethoxy)propanoic acid as a case study to illustrate the principles, workflows, and interpretative nuances of each approach. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for ensuring analytical specificity.
Introduction: The Challenge of Analytical Specificity
In the landscape of drug development and biological research, the accurate quantification of a target analyte is paramount. A significant challenge to this accuracy is the potential for cross-reactivity, where structurally similar but distinct molecules interfere with the analytical measurement, leading to erroneous results.[1][2][3]
Our focus molecule, 2-(2-ethoxyethoxy)propanoic acid (CAS 1016779-46-6), is a small carboxylic acid and ether.[4] While not extensively characterized in public literature, its structure is representative of metabolites, degradants, or impurities that could be encountered during the development of a therapeutic agent. For instance, consider a hypothetical drug candidate, "Ethoxylate," which is metabolized in the body. It is plausible that 2-(2-ethoxyethoxy)propanoic acid is a key metabolite. A validated bioanalytical method is required to quantify Ethoxylate in patient samples, and it is crucial to demonstrate that this metabolite, along with other related compounds, does not interfere with the measurement.
This guide will compare two fundamentally different, yet powerful, approaches to assessing this potential interference.
Methodology Comparison: Immunoassay vs. Mass Spectrometry
The choice of analytical platform is a critical decision that impacts selectivity, sensitivity, and throughput. Here, we dissect the two leading technologies.
The Immunoassay Approach: Competitive ELISA
Ligand-binding assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses of bioanalysis, relying on the specific binding between an antibody and its antigen.[5] For a small molecule like our target, a competitive ELISA format is most appropriate.[6][7] In this setup, the analyte in the sample competes with a labeled or plate-bound version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that allows for quantification.[8]
The power of an immunoassay lies in the exquisite specificity of the antibody. However, this is also its primary vulnerability. Antibodies can sometimes bind to molecules that are structurally similar to the intended target, a phenomenon known as cross-reactivity.[2][3] Therefore, a critical part of assay validation is to challenge its specificity with a panel of relevant, structurally related molecules.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
This protocol is a self-validating system designed to meet regulatory expectations as outlined by agencies like the FDA and EMA.[9][10][11]
Preparation of Cross-Reactant Stock Solutions:
Synthesize or procure high-purity stocks of 2-(2-ethoxyethoxy)propanoic acid and other potential cross-reactants (e.g., structural isomers, precursors, other metabolites).[4][12][13]
Prepare a serial dilution of both the primary analyte and each potential cross-reactant.
Assay Procedure:
Coat a 96-well microtiter plate with an antigen conjugate (e.g., primary analyte conjugated to a carrier protein like BSA).[14] Incubate and then wash.
Block non-specific binding sites with a suitable blocking buffer.[14]
In a separate plate, pre-incubate the specific primary antibody with the serially diluted primary analyte (for the standard curve) or the potential cross-reactants.[7]
Transfer the antibody-analyte mixtures to the coated plate. Competition for antibody binding sites occurs between the analyte in solution and the analyte coated on the plate.[8]
Wash the plate to remove unbound antibodies.
Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate and wash.
Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.[14]
Stop the reaction with an appropriate stop solution (e.g., sulfuric acid).
Read the optical density at 450 nm using a plate reader.
Data Analysis:
Plot the standard curve for the primary analyte (absorbance vs. log concentration).
Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).
For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
Compound
IC50 (ng/mL)
% Cross-Reactivity
Interpretation
Primary Analyte (Ethoxylate)
10
100%
Reference
2-(2-ethoxyethoxy)propanoic acid
500
2.0%
Minor cross-reactivity observed.
3-(2-ethoxyethoxy)propanoic acid
10,000
0.1%
Negligible cross-reactivity.
Ethoxylate Glucuronide
800
1.25%
Minor cross-reactivity observed.
Unrelated Control Compound
>50,000
<0.02%
Assay is specific.
In this hypothetical example, the assay shows a high degree of specificity for the primary analyte. While the target metabolite, 2-(2-ethoxyethoxy)propanoic acid, does show some minimal cross-reactivity, it is 50-fold less reactive than the parent drug. This level may be acceptable depending on the expected physiological concentrations of the metabolite.
The Mass Spectrometry Approach: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for quantitative bioanalysis of small molecules due to its exceptional sensitivity and selectivity.[1][15] This technique physically separates compounds in a sample using liquid chromatography before detecting them based on their unique mass-to-charge ratios.[16]
Selectivity in LC-MS/MS is achieved through two independent dimensions:
Chromatographic Separation: The LC column separates molecules based on their physicochemical properties (e.g., polarity, size). The time it takes for a compound to travel through the column is its retention time (RT) , a characteristic property.
Mass Spectrometric Detection: The mass spectrometer identifies compounds by their specific mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This parent-fragment transition, known as a Multiple Reaction Monitoring (MRM) transition, is highly unique to a specific molecular structure.[16]
Cross-reactivity, in the immunological sense, does not exist in LC-MS/MS. Instead, the challenge is ensuring that potentially interfering substances are chromatographically resolved from the analyte of interest and do not share the same MRM transition.
Caption: LC-MS/MS workflow for specific quantification.
This protocol is designed to establish method specificity according to FDA and ICH M10 guidelines.[9][17][18]
Method Development:
Tuning: Infuse pure standards of the primary analyte and each potential interferent (including 2-(2-ethoxyethoxy)propanoic acid) into the mass spectrometer to determine their optimal parent and fragment ion masses (MRM transitions).[19]
Chromatography: Develop an LC method (column, mobile phases, gradient) that achieves baseline separation between the primary analyte and all potential interferents.[19] The goal is for each compound to have a distinct retention time.
Sample Preparation:
Develop a robust sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix components that can interfere with ionization.
Validation of Specificity:
Analyze blank matrix samples from at least six different sources to check for endogenous interferences at the retention time and MRM transition of the analyte.
Spike blank matrix with each potential cross-reactant at a high concentration and analyze.
Confirm that no peak is observed at the retention time and MRM transition of the primary analyte.
Compound
Retention Time (min)
MRM Transition (m/z)
Interference with Primary Analyte?
Primary Analyte (Ethoxylate)
2.54
310.2 -> 154.1
N/A
2-(2-ethoxyethoxy)propanoic acid
1.89
163.1 -> 87.1
No (Different RT and MRM)
3-(2-ethoxyethoxy)propanoic acid
1.95
163.1 -> 73.1
No (Different RT and MRM)
Ethoxylate Glucuronide
1.52
486.2 -> 310.2
No (Different RT)
In this scenario, LC-MS/MS provides definitive proof of specificity. Even if two compounds had similar fragmentation patterns, the chromatographic separation ensures they are measured independently. Therefore, 2-(2-ethoxyethoxy)propanoic acid presents zero interference in the LC-MS/MS assay.
Head-to-Head Comparison
Parameter
Competitive Immunoassay (LBA)
LC-MS/MS
Senior Scientist's Insight
Selectivity/Cross-Reactivity
Lower; susceptible to interference from structurally similar compounds.[1][3][20]
High; considered the definitive method for specificity due to orthogonal separation mechanisms.[1][20]
LC-MS/MS is unequivocally superior for ensuring specificity. Immunoassays require rigorous validation with all known potential cross-reactants.
Sensitivity
Generally in the ng/mL to pg/mL range.
Typically offers superior sensitivity, often reaching low pg/mL or fg/mL levels.[5][20]
For trace-level quantification, LC-MS/MS is the preferred platform.[16]
Throughput
High; 96-well plate format is well-suited for automation and large batch sizes.[20]
Lower; serial sample injection limits throughput, though modern systems have improved.
For high-throughput screening (e.g., early discovery), immunoassays have an advantage. For regulated studies, the lower throughput of LC-MS/MS is accepted for its higher data quality.
Development Time
Can be lengthy (months) if a new antibody needs to be generated and characterized.
Relatively rapid (days to weeks) for small molecules if a system is available.[19]
LC-MS/MS allows for much faster development timelines, a critical advantage in fast-paced research environments.
Cost
Reagents and plates are generally less expensive per sample, but antibody development can be costly upfront.
High initial instrument cost and requires specialized maintenance and highly trained operators.[5]
The total cost of ownership for LC-MS/MS is higher, but its ability to multiplex (measure multiple analytes at once) can offset costs in some applications.
Conclusion and Authoritative Recommendations
Both immunoassays and LC-MS/MS are powerful tools for bioanalysis, but they serve different, often complementary, roles in the assessment of cross-reactivity for a molecule like 2-(2-ethoxyethoxy)propanoic acid.
Choose a Competitive Immunoassay for high-throughput screening applications where a well-characterized antibody is available and the potential for cross-reactivity from unknown metabolites is considered low. It is a cost-effective solution for large sample numbers, but its specificity must be rigorously validated against all known, structurally related compounds.
Choose LC-MS/MS for all regulated bioanalytical studies (non-clinical and clinical) and for any situation requiring the highest degree of confidence in selectivity and accuracy.[11][15] It is the reference method for definitively ruling out interference from metabolites, isomers, and other related substances. While the initial investment is higher, the quality and reliability of the data are unparalleled.
For the specific case of ensuring a bioanalytical method for a parent drug is not compromised by its metabolite, 2-(2-ethoxyethoxy)propanoic acid, LC-MS/MS is the recommended, authoritative approach . It provides irrefutable evidence of specificity through chromatographic separation and unique mass-based detection, fulfilling the stringent requirements of regulatory bodies like the FDA and EMA.[9][10]
References
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). [Link]
Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). [Link]
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]
A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, ACS Publications. [Link]
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
Immunoassay vs. mass spectrometry: What is the difference? St. Michael's Hospital. [Link]
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. [Link]
2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information. NextSDS. [Link]
Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
Tissue Cross-Reactivity Studies. Precision For Medicine. [Link]
Impact of old and current immunoassays on the 1 mg overnight dexamethasone suppression test: comparison with LC-MS/MS. European Journal of Endocrinology, Oxford Academic. [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(2-ethoxyethoxy)propanoic Acid in Complex Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2-ethoxyethoxy)propanoic acid and similar ethoxylated carboxylic acids in complex matrices. Designed for...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2-ethoxyethoxy)propanoic acid and similar ethoxylated carboxylic acids in complex matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causalities behind experimental choices. We will explore and contrast the two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—providing the technical insights necessary to select and develop a robust, accurate, and reliable analytical method.
The Analytical Challenge: Understanding 2-(2-ethoxyethoxy)propanoic Acid
2-(2-ethoxyethoxy)propanoic acid (CAS 1016779-46-6) is a polar organic molecule characterized by a carboxylic acid group and an ether backbone.[1] This structure presents several analytical challenges:
High Polarity: The carboxylic acid and ether functionalities make the molecule highly polar, leading to poor volatility and a tendency to adsorb onto active sites in chromatographic systems.
Low Volatility: The molecule is not readily volatile, making direct analysis by Gas Chromatography (GC) difficult without chemical modification.[2][3]
Lack of a Strong Chromophore: The absence of a significant UV-absorbing functional group complicates detection by HPLC with UV-Vis detectors, pushing the limits of sensitivity at low wavelengths.
Complex Matrices: Whether in environmental samples, industrial process streams, or biological fluids, the target analyte is often surrounded by a multitude of interfering compounds, demanding highly selective sample preparation and detection techniques.
Addressing these challenges requires a carefully considered analytical strategy, beginning with sample preparation and culminating in a highly selective and sensitive instrumental analysis.
Gas Chromatography (GC): A Powerful Tool Requiring Derivatization
Gas Chromatography is a premier technique for separating volatile organic compounds.[4] However, the direct GC analysis of polar compounds like carboxylic acids is often hindered by poor peak shape and low volatility.[3][5] To overcome this, a chemical derivatization step is essential.
The Rationale for Derivatization
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties. For carboxylic acids in GC analysis, the primary goals are:
Increase Volatility: By replacing the active acidic proton on the carboxyl group with a non-polar functional group, we significantly reduce hydrogen bonding and increase the analyte's vapor pressure.[2][6]
Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis.[2]
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and lowers detection limits.[6]
Two common and effective derivatization strategies for carboxylic acids are silylation and alkylation (esterification).
Silylation: This is a widely used technique where an active hydrogen is replaced by an alkylsilyl group, typically trimethylsilyl (TMS).[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile by-products that do not interfere with the analysis.[3]
Alkylation (Esterification): This method converts the carboxylic acid into its corresponding ester (e.g., methyl or ethyl ester).[5][6] This can be achieved using various reagents, such as alcohols in the presence of an acid catalyst (e.g., BF₃) or diazomethane (which is highly effective but also toxic and explosive).[5]
Workflow for GC-MS Analysis
The workflow for analyzing 2-(2-ethoxyethoxy)propanoic acid by GC-MS involves sample extraction, derivatization, and instrumental analysis. Mass Spectrometry (MS) is the preferred detector due to its high selectivity and ability to provide structural confirmation.
Figure 1. Workflow for GC-MS analysis with derivatization.
Experimental Protocol: Silylation for GC-MS Analysis
This protocol outlines a general procedure for the silylation of 2-(2-ethoxyethoxy)propanoic acid extracted from an aqueous matrix.
1. Sample Extraction:
a. Condition an anion-exchange Solid-Phase Extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.
b. Load 10 mL of the sample onto the SPE cartridge.
c. Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.
d. Elute the analyte with 5 mL of 2% formic acid in methanol.
e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
a. To the dried residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
b. Tightly cap the vial and heat at 70°C for 60 minutes.
c. Cool the vial to room temperature before injection.
3. GC-MS Conditions:
Injector: 250°C, Splitless mode
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas: Helium, constant flow 1.2 mL/min
Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-500 m/z
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is inherently well-suited for analyzing polar and non-volatile compounds, making it a strong alternative to GC.[7] In many cases, HPLC can directly analyze carboxylic acids without the need for derivatization, simplifying the workflow.
Separation Strategies
Reversed-Phase HPLC (RP-HPLC):
This is the most common mode of HPLC. For acidic analytes, a technique known as ion suppression is critical for good chromatography. By acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the carboxylic acid is maintained in its neutral, protonated form.[8] This increases its hydrophobicity, leading to better retention on a non-polar stationary phase (like C18) and improved peak shape.[8]
Ion-Exchange Chromatography (IC):
IC separates molecules based on their net charge.[9] For carboxylic acids, which are anionic at neutral or basic pH, anion-exchange chromatography is a highly effective and selective separation technique. This method is particularly useful for separating a wide range of organic acids in environmental samples.[9]
Detection Methods
UV Detection:
As 2-(2-ethoxyethoxy)propanoic acid lacks a strong chromophore, UV detection must be performed at a low wavelength, typically around 210 nm, where the carboxyl group absorbs.[10] While straightforward, this approach can suffer from low sensitivity and high background interference from other compounds in the sample or mobile phase.
Tandem Mass Spectrometry (LC-MS/MS):
For complex mixtures, coupling HPLC with tandem mass spectrometry is the gold standard. LC-MS/MS offers unparalleled selectivity and sensitivity.[11] It can definitively identify and quantify the analyte even at trace levels, based on its specific mass-to-charge ratio and fragmentation pattern. While direct analysis is possible, derivatization can sometimes be employed even in LC-MS to enhance ionization efficiency and chromatographic retention for very polar acids.[12]
Workflow for LC-MS/MS Analysis
The direct LC-MS/MS workflow is more streamlined than the GC-MS approach as it typically omits the derivatization step.
Figure 2. Workflow for direct LC-MS/MS analysis.
Experimental Protocol: Direct Analysis by LC-MS/MS
This protocol provides a general procedure for the direct analysis of 2-(2-ethoxyethoxy)propanoic acid in a relatively clean matrix.
1. Sample Preparation:
a. Centrifuge the sample (e.g., plasma) at 10,000 x g for 10 minutes to pellet particulates.
b. Take the supernatant and dilute it 1:10 with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B).
c. Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Conditions:
Column: C18 Column (e.g., ZORBAX SB-Aq, 150 mm x 4.6 mm, 5 µm) suitable for high aqueous conditions.[8]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.8 mL/min
MS Detector: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode.
MRM Transitions: To be determined by infusing a standard of the analyte. For a molecule with MW 148.15, the precursor ion would be [M-H]⁻ at m/z 147.1. Product ions would be identified for quantification and qualification.
Method Performance Comparison
The choice of analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of typical performance metrics for each method.
Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the quantitative analysis of 2-(2-ethoxyethoxy)propanoic acid in complex mixtures. The optimal choice is dictated by the specific analytical goals.
For High Selectivity and Structural Confirmation:GC-MS with derivatization is a robust and well-established method. It is particularly powerful when unambiguous identification based on mass spectral libraries is required. However, the multi-step sample preparation involving derivatization can be time-consuming and a source of variability.
For High Throughput and Ease of Use:HPLC-UV offers the simplest workflow. It is suitable for routine analysis in simple matrices where high concentrations of the analyte are expected and interferences are minimal. Its primary limitation is its lack of sensitivity and selectivity.
For Ultimate Sensitivity and Selectivity:LC-MS/MS represents the pinnacle of performance for this application. Its ability to directly analyze the compound with exceptional sensitivity and selectivity makes it the preferred method for challenging matrices, trace-level quantification, and demanding research applications in fields like drug metabolism and environmental analysis.
By understanding the principles behind each technique and the specific challenges posed by the analyte, researchers can confidently select and implement the most appropriate method to achieve their scientific objectives.
References
Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Online].
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. [Online].
Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Online].
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Online].
Determination of Low Molecular Weight Organic Acids in Environmental Samples by Ion Chromatography Method. EarthArXiv. [Online].
Sample preparation in environmental organic analysis. White Rose eTheses Online. [Online].
Analysis of Organic Acids in Aqueous Samples. Agilent. [Online].
How to Optimize Environmental Sample Preparation and Analysis. Spectroscopy Online. [Online].
The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. [Online].
Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Online].
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Online].
Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics. [Online].
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Online].
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. [Online].
2-(2-ethoxyethoxy)propanoic acid — Chemical Substance Information. NextSDS. [Online].
Optimizing Targeted Therapeutics: A Comparative Guide to Ethoxy-Based (PEG) vs. Alkyl Linkers
As heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) move from exploratory chemistry to clinical reality, the linker moiety has proven to be far more than a pa...
Author: BenchChem Technical Support Team. Date: April 2026
As heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) move from exploratory chemistry to clinical reality, the linker moiety has proven to be far more than a passive structural bridge. The physicochemical properties of the linker dictate the spatial orientation, solubility, cell permeability, and in vivo pharmacokinetics (PK) of the entire therapeutic agent.
Historically, drug developers have relied on two primary structural motifs: ethoxy-based polyethylene glycol (PEG) linkers and linear alkyl linkers . As a Senior Application Scientist, I have observed that the choice between these two motifs often determines whether a highly potent in vitro binder successfully translates into an efficacious in vivo drug. This guide objectively compares the mechanistic performance of PEG and alkyl linkers, supported by peer-reviewed experimental data and validated protocols.
Mechanistic Comparison: Causality Behind the Chemistry
The fundamental difference between PEG (-CH₂-CH₂-O-) and alkyl (-CH₂-CH₂-) linkers lies in the presence of the ethoxy oxygen atom. This single atomic substitution fundamentally alters the molecule's behavior in aqueous environments and biological systems.
A. Hydration Shells and Solubility
Alkyl linkers are highly lipophilic. While this can drive passive membrane permeability, it frequently leads to hydrophobic collapse, non-specific protein binding, and aggregation in systemic circulation. Conversely, the repeating oxygen atoms in PEG linkers act as hydrogen bond acceptors, creating a dense hydration shell. This drastically improves aqueous solubility and prevents aggregation, which is particularly critical for ADCs carrying highly hydrophobic payloads .
B. Conformational Flexibility and Ternary Complex Formation
In PROTAC design, the linker must facilitate the formation of a stable ternary complex between the Protein of Interest (POI), the PROTAC, and the E3 ligase. Alkyl chains tend to adopt extended, rigid zig-zag conformations to minimize steric strain. PEG linkers, due to the gauche effect of the carbon-oxygen bonds, are highly flexible and more likely to adopt folded conformations in water . This folding can decrease the 3D polar surface area (TPSA), sometimes aiding in permeability, but it also means a PEG linker may act spatially "shorter" than an alkyl linker of the same atom count, heavily influencing cooperative protein-protein interactions.
C. The In Vitro vs. In Vivo Paradox
A well-documented phenomenon in linker optimization is the trade-off between in vitro cellular potency and in vivo efficacy. Because PEGylation increases the Topological Polar Surface Area (TPSA) and molecular weight, it can hinder passive diffusion across lipid bilayers, leading to a drop in in vitro cellular activity (higher IC₅₀/DC₅₀). However, the superior solubility and metabolic stability of PEG linkers dramatically extend the drug's half-life, resulting in vastly superior tumor accumulation and in vivo regression .
Caption: Logical comparison of PEG vs. alkyl linkers in ternary complex formation.
Quantitative Data: Performance Comparison
To illustrate the impact of linker selection, we analyze data from a recent peer-reviewed study comparing an alkyl-linked Anaplastic Lymphoma Kinase (ALK) degrader (B1) against its PEGylated, amphiphilic counterpart (B1-PEG) . Furthermore, data from Hematopoietic Prostaglandin D Synthase (H-PGDS) degraders highlights the sensitivity of linker length .
Ethoxy oxygen atoms act as hydrogen bond acceptors, forming a robust hydration shell.
Bioavailability
Low
High (84.8%)
PEG enables micellar self-assembly, preventing hydrophobic aggregation in systemic circulation.
In Vivo Efficacy (TGI)
71%
>90% (Significant Regression)
Enhanced PK profile leads to superior tumor accumulation, overcoming lower in vitro permeability.
Ternary Complex Cooperativity
Highly dependent on exact length
Highly flexible
PEG's ability to fold allows it to adapt to varying spatial requirements between POI and E3 ligase.
Experimental Protocols for Linker Evaluation
To ensure scientific integrity, linker efficacy must be evaluated through a self-validating system of biophysical, cellular, and in vivo assays. The following protocols are designed to isolate the causal effects of the linker from the inherent binding affinities of the warheads.
Caption: Step-by-step experimental workflow for evaluating linker efficacy.
Protocol 1: Validation of Ternary Complex Formation via Surface Plasmon Resonance (SPR)
Purpose: To quantify how linker composition affects the cooperative binding kinetics between the POI and the E3 ligase.
Sensor Chip Preparation: Immobilize the E3 ligase (e.g., VHL or CRBN) onto a CM5 sensor chip using standard amine coupling. Self-Validation Step: Leave one flow cell unmodified to serve as a reference channel. This subtracts non-specific binding caused by lipophilic alkyl linkers.
Analyte Preparation: Pre-incubate the target POI with varying concentrations of the PROTAC (PEG vs. Alkyl variants) to form binary complexes.
Injection: Inject the binary complex over the immobilized E3 ligase at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
Data Analysis: Calculate the cooperativity factor (
α
) by comparing the ternary complex
Kd
to the binary complex
Kd
. A higher
α
indicates that the linker successfully stabilizes protein-protein interactions.
Protocol 2: In Vitro Degradation Assay (Western Blotting)
Purpose: To determine the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).
Cell Treatment: Seed target cancer cells (e.g., H3122 for ALK) in 6-well plates. Treat with a concentration gradient of the PROTAC (0.1 nM to 10 µM) for 24 hours.
Mechanistic Validation (Critical Step): Pre-treat a parallel control group with 10 µM MG132 (a proteasome inhibitor) or an excess of the free E3 ligand 2 hours prior to PROTAC addition. Causality check: If degradation is rescued in this group, it proves the linker is facilitating true Ubiquitin-Proteasome System (UPS)-dependent degradation, rather than off-target cytotoxicity .
Lysis & Blotting: Lyse cells using RIPA buffer. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against the POI and a loading control (e.g., GAPDH).
Quantification: Use densitometry to plot normalized protein levels against PROTAC concentration to calculate DC₅₀.
Protocol 3: In Vivo Pharmacokinetics and Tumor Growth Inhibition (TGI)
Purpose: To evaluate how the hydration shell of PEG linkers translates to systemic exposure compared to alkyl linkers.
Administration: Once tumors reach ~100 mm³, randomize mice and administer the PROTACs via intraperitoneal (I.P.) or intravenous (I.V.) injection.
PK Sampling: Collect blood samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Analyze plasma concentrations via LC-MS/MS to calculate half-life (
t1/2
) and Area Under the Curve (AUC).
Conclusion & Best Practices
The selection between ethoxy-based PEG linkers and alkyl linkers should not be arbitrary. While alkyl linkers may yield highly potent molecules in controlled, 2D in vitro assays, their lipophilicity often becomes a liability in physiological environments. Ethoxy-based PEG linkers provide a critical hydration shell that sacrifices a fraction of passive permeability for massive gains in solubility, metabolic stability, and ultimately, in vivo tumor regression. When designing novel degraders or ADCs, researchers should prioritize PEG-based scaffolds early in the optimization pipeline to ensure clinical translatability.
References
Title: Current strategies for the design of PROTAC linkers: a critical review
Source: Exploration of Targeted Anti-tumor Therapy
URL: [Link]
Title: Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2-(2-ethoxyethoxy)propanoic Acid
As a Senior Application Scientist overseeing laboratory safety and chemical workflows, I approach the handling of bifunctional organic molecules not merely as a compliance checklist, but as a system of mechanistic risk m...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing laboratory safety and chemical workflows, I approach the handling of bifunctional organic molecules not merely as a compliance checklist, but as a system of mechanistic risk mitigation.
2-(2-ethoxyethoxy)propanoic acid (CAS: 1016779-46-6) is a critical reagent in drug development and synthetic chemistry[1]. However, its unique molecular structure—combining a lipophilic ether chain with a hydrophilic carboxylic acid headgroup—presents specific operational hazards[2]. To build a truly safe laboratory environment, researchers must understand why specific Personal Protective Equipment (PPE) is chosen and how to implement self-validating handling protocols.
Mechanistic Causality of Hazards
Effective safety protocols begin with understanding the molecular behavior of the reagent. 2-(2-ethoxyethoxy)propanoic acid carries three primary hazard classifications[2], each driven by its bifunctional nature:
Serious Eye Damage (Eye Dam. 1 - H318): The carboxylic acid moiety acts as a rapid proton donor. Upon contact with the aqueous environment of the eye, it drastically lowers local pH, causing immediate coagulation necrosis of corneal proteins[2].
Skin Irritation (Skin Irrit. 2 - H315): The ether linkages act as a penetration enhancer. They disrupt the lipid bilayers of the stratum corneum, allowing the acidic headgroup to penetrate deeply into the epidermis, causing localized erythema and inflammation[2].
Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336): The volatility of the ether component allows vapors to readily aerosolize. If inhaled, these lipophilic molecules can cross the blood-brain barrier, leading to central nervous system (CNS) depression, which manifests as dizziness or drowsiness[2].
PPE Selection Matrix
Standard laboratory PPE is insufficient for this bifunctional molecule. The table below outlines the required equipment and the scientific causality behind each choice.
Protection Category
Recommended Specification
Mechanistic Justification
Hand Protection
Butyl Rubber gloves (≥ 0.3 mm thickness)
Standard latex or thin nitrile degrades rapidly upon exposure to ether linkages. Butyl rubber provides superior permeation resistance against the lipophilic ether chain[3].
Eye Protection
Indirect-vented Chemical Goggles + Face Shield
Essential to prevent irreversible corneal protein coagulation (Eye Dam. 1) from accidental splashes or aerosolized acid[2].
Respiratory
Half-mask respirator with ABEK1P3 Cartridges
Required outside of a fume hood to scrub organic vapors (ether) and acid gases, preventing CNS depression (STOT SE 3)[3].
Body Protection
Tychem® or equivalent chemically resistant coat
Prevents dermal absorption and subsequent lipid bilayer disruption by the bifunctional organic acid[3].
Self-Validating Operational Protocols
A robust safety protocol must be "self-validating"—meaning it contains built-in feedback loops to confirm the procedure is working correctly.
Protocol A: Safe Dispensing and Volumetric Transfer
Objective: Transfer the acid without aerosolization or dermal exposure.
Environmental Validation: Ensure the fume hood is operational.
Self-Validation Check: Tape a small Kimwipe to the bottom of the sash. A steady, gentle inward flutter visually confirms negative pressure and a face velocity of 0.4–0.6 m/s.
PPE Verification: Inspect butyl rubber gloves for micro-tears by trapping air in the glove and rolling the cuff tightly. Don indirect-vented goggles and a resistant lab coat.
Dispensing: Use a positive displacement pipette or a Schlenk line for volumetric transfer.
Causality: Standard air-displacement pipettes are affected by the liquid's vapor pressure, leading to dripping. Furthermore, rapid aspiration creates micro-aerosols that can bypass standard ventilation and cause respiratory irritation[2].
Post-Operation Doffing: Wipe the exterior of the reagent bottle with a damp, disposable cloth before returning it to the corrosives cabinet. Doff gloves inside-out to trap any microscopic residue.
Objective: Safely contain, neutralize, and dispose of accidental releases.
Isolation: Immediately step back and alert personnel. If the spill exceeds 50 mL outside a ventilated hood, evacuate the immediate area and don an ABEK1P3-equipped respirator[3].
Perimeter Containment: Surround the spill with inert absorbent booms to prevent the liquid from spreading or entering floor drains.
Mechanistic Neutralization: Liberally apply a weak solid base, such as sodium bicarbonate (NaHCO₃), starting from the perimeter and moving inward.
Self-Validation Check: The acid-base reaction will produce CO₂ gas. The complete cessation of effervescence (bubbling) serves as visual, self-validating proof that the acid has been fully neutralized.
Recovery & Disposal: Sweep the neutralized slurry using non-sparking tools. Do not use combustible materials like sawdust for absorption. Place the slurry into a high-density polyethylene (HDPE) container and label it as "Hazardous Waste: Neutralized Organic Acid/Ether Mixture"[4].
Operational Workflow Visualization
Workflow for handling 2-(2-ethoxyethoxy)propanoic acid and emergency spill response.
References
Title: 2-(2-ethoxyethoxy)
Title: CAS 1016779-46-6 - Sigma-Aldrich
Source: Sigma-Aldrich
URL
Title: Safety Data Sheet: Hydrochloric acid (General Acid & STOT SE 3 Handling Guidelines)
Title: SAFETY DATA SHEET (Hazardous Organic Waste Disposal Standards)